(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-aminophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOTYWZYPALJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588232 | |
| Record name | (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160647-73-4 | |
| Record name | (3-Aminophenyl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160647-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Methyl-1-piperazinyl)carbonyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Report on (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone: Data Availability Assessment
An important clarification regarding the requested chemical compound is necessary. Initial research indicates a significant lack of publicly available, in-depth technical data for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS Number: 160647-73-4) . Search results and chemical databases frequently conflate this compound with a structurally different molecule, 1400W Dihydrochloride (CAS Number: 214358-33-5) , which is a well-documented inhibitor of inducible nitric oxide synthase (iNOS).
Due to the sparse data on the specified compound, this compound, it is not possible to provide the requested in-depth technical guide, including detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, without resorting to speculation.
This document will summarize the limited information available for this compound and present the detailed data available for the similarly named but distinct compound, 1400W, to highlight the differences and provide context on the available research.
Section 1: this compound (CAS: 160647-73-4)
Core Chemical Properties
Synthesis and Experimental Protocols
Specific, detailed synthesis protocols for this compound are not published in the reviewed literature. While general methods for the synthesis of related piperazine and piperazinone derivatives exist,[5][6][7] a direct, replicable protocol for this exact molecule is not available.
Biological Activity and Signaling Pathways
There is no available research data concerning the biological activity, mechanism of action, or associated signaling pathways for this compound.
Section 2: 1400W Dihydrochloride (CAS: 214358-33-5) - A Related but Distinct Compound
In contrast, substantial information is available for 1400W Dihydrochloride, a compound often confused with the requested molecule. 1400W is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[8]
Core Chemical and Physical Properties
A summary of the available quantitative data for 1400W Dihydrochloride is presented below.
| Property | Value | Source |
| CAS Number | 214358-33-5 | [8] |
| Molecular Formula | C₁₀H₁₅N₃ · 2HCl | |
| Molecular Weight | 250.17 g/mol | [8][9] |
| Appearance | Solid | [8][10] |
| Purity | >97% to ≥99% | [8] |
| Solubility | Soluble in water to 100 mM | [8] |
| Storage Temperature | -20°C or +4°C (desiccated) | [8][10] |
Biological Activity and Binding Affinity
1400W is characterized by its high selectivity for iNOS over other NOS isoforms.[8]
| Parameter | Value | Target Enzyme | Source |
| Kd | ≤7 nM | Human iNOS | [8][10] |
| Ki | 2 µM | nNOS | |
| Ki | 50 µM | eNOS |
Mechanism of Action and Signaling Pathway
1400W acts as a slow, tight-binding inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[10] The iNOS pathway is critical in various physiological and pathological processes, including inflammation and immune response. By inhibiting iNOS, 1400W reduces the generation of nitric oxide (NO), which in turn can mitigate oxidative stress and cellular damage in contexts like neuroinflammation, ischemia-reperfusion injury, and certain cancers.[10]
Caption: Inhibition of the iNOS enzyme by 1400W blocks nitric oxide production.
Experimental Protocols
While full, detailed experimental protocols are found within specific research publications, the general application of 1400W in experiments is well-documented.
General Protocol for In Vitro Inhibition Studies:
-
Cell Culture: Culture relevant cells (e.g., macrophages, microglial cells) and prime with inflammatory stimuli like lipopolysaccharide (LPS) or interferon-gamma to induce iNOS expression.[10]
-
Inhibitor Application: Treat the cells with varying concentrations of 1400W dihydrochloride dissolved in an appropriate solvent (e.g., water or culture medium).
-
Incubation: Incubate for a predetermined period (e.g., 1 to 24 hours) to allow for inhibition of iNOS activity.
-
Nitrite Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess assay as an indicator of iNOS activity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the 1400W concentration.
Caption: Workflow for measuring iNOS inhibition by 1400W in cell culture.
While a comprehensive technical guide for This compound cannot be constructed from the available public data, the information for the related inhibitor 1400W is extensive. It is crucial for researchers to distinguish between these two compounds to ensure accurate procurement and application in experimental settings. Future research may elucidate the properties and potential applications of this compound.
References
- 1. echemi.com [echemi.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. (3-Aminophenyl)(4-Methyl-1-Piperazinyl)Methanone|CAS 160647-73-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. tdcommons.org [tdcommons.org]
- 8. 1400W, iNOS inhibitor (CAS 214358-33-5) | Abcam [abcam.com]
- 9. CAS Number 214358-33-5 [emolecules.com]
- 10. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone CAS 160647-73-4
This guide, therefore, provides a comprehensive overview based on the available chemical data and the well-documented pharmacology of the broader class of aminophenyl-piperazinyl-methanone and piperazine-containing derivatives. The experimental protocols and potential biological activities described are illustrative and based on established methodologies for analogous compounds.
Core Compound Information
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a heterocyclic compound featuring a 3-aminophenyl group linked to a 4-methylpiperazine moiety via a carbonyl bridge. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active molecules.[1][2][3]
Chemical and Physical Properties
While specific experimental data for this exact compound is limited, the following table summarizes computed or generic properties typical for such a molecule.
| Property | Value (Predicted/Typical) |
| CAS Number | 160647-73-4 |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.28 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents like DMSO, Methanol |
| pKa (most basic) | ~8.5 (piperazine nitrogen) |
Synthesis and Experimental Protocols
A general and robust method for the synthesis of this compound involves the amide coupling of 3-nitrobenzoic acid with 1-methylpiperazine, followed by the reduction of the nitro group.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the synthesis of the intermediate, (3-Nitrophenyl)(4-methylpiperazin-1-yl)methanone.
-
Reaction Setup: To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 equivalents) or a combination of HOBt (1.1 equivalents) and EDC (1.1 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 1-methylpiperazine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents) to neutralize the acid formed.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Detailed Experimental Protocol: Nitro Reduction
This protocol outlines the conversion of the nitro-intermediate to the final amino-product.
-
Reaction Setup: Dissolve the synthesized (3-Nitrophenyl)(4-methylpiperazin-1-yl)methanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired product, this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the piperazine scaffold is a privileged structure in drug discovery, known to interact with a multitude of biological targets.[1][2][3] Derivatives of piperazine have shown a wide range of pharmacological activities, including but not limited to, anticancer, antidepressant, antipsychotic, and antimicrobial effects.[1][2][3]
The presence of the 3-aminophenyl group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design. This amino group can act as a key pharmacophoric feature or as a point of attachment for other functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Potential pharmacological activities of piperazine derivatives.
Conclusion
This compound is a chemical entity with a structure that suggests significant potential for further investigation in medicinal chemistry and drug discovery. While specific biological data is currently lacking in the public domain, its synthesis is achievable through standard organic chemistry techniques. The versatile nature of its functional groups, particularly the primary amine, makes it an attractive starting point for the development of new therapeutic agents targeting a wide range of diseases. Further research is warranted to elucidate its specific biological profile and potential applications.
References
Technical Guide: Structure Elucidation of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a compound of interest in medicinal chemistry due to the prevalence of the piperazine moiety in various biologically active agents.[1][2][3][4][5] This document outlines the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are critical for its identification and characterization. Detailed experimental protocols for these analytical techniques are provided, alongside a plausible synthetic pathway. Furthermore, this guide discusses the potential biological relevance of this class of compounds and illustrates a representative signaling pathway.
Chemical Structure and Properties
This compound is a chemical compound with the molecular formula C₁₂H₁₇N₃O. Its structure features a central carbonyl group linking a 3-aminophenyl ring to a 4-methylpiperazine moiety.
Chemical Structure:
Caption: 2D structure of this compound.
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established values for similar chemical structures, including aminobenzophenones and N-methylpiperazine derivatives.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.1-7.2 | t | 1H | Ar-H (H5) |
| ~ 6.7-6.8 | m | 2H | Ar-H (H4, H6) |
| ~ 6.6 | s | 1H | Ar-H (H2) |
| ~ 3.8 (broad) | s | 2H | NH₂ |
| ~ 3.7 (broad) | t | 4H | Piperazine-H (H2', H6') |
| ~ 2.4 (broad) | t | 4H | Piperazine-H (H3', H5') |
| 2.3 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O |
| ~ 147 | Ar-C (C3) |
| ~ 138 | Ar-C (C1) |
| ~ 129 | Ar-C (C5) |
| ~ 118 | Ar-C (C6) |
| ~ 116 | Ar-C (C4) |
| ~ 115 | Ar-C (C2) |
| ~ 55 | Piperazine-C (C3', C5') |
| ~ 46 | N-CH₃ |
| ~ 42 | Piperazine-C (C2', C6') |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2800 | Medium | Aliphatic C-H stretch (piperazine and methyl) |
| 1670-1650 | Strong | C=O stretch (aromatic ketone)[10][11] |
| 1620-1580 | Medium-Strong | N-H bend (primary amine) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch[12] |
| 1300-1000 | Strong | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 219 | [M]⁺ |
| 120 | [C₇H₆NO]⁺ |
| 100 | [C₅H₁₂N₂]⁺ |
| 99 | [C₅H₁₁N₂]⁺ |
The fragmentation pattern is expected to involve cleavage of the amide bond, leading to the formation of the 3-aminobenzoyl cation (m/z 120) and a fragment corresponding to N-methylpiperazine (m/z 100).[13][14][15][16][17]
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.
Caption: General experimental workflow for structure elucidation.
Synthesis
A plausible synthesis for this compound can be adapted from the synthesis of similar aminophenyl methanones.[18] The process involves the nitration of a suitable benzoic acid precursor, followed by conversion to the acid chloride, amidation with N-methylpiperazine, and subsequent reduction of the nitro group to an amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 125 MHz spectrometer. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Obtain the mass spectrum, identifying the molecular ion peak and the major fragment ions.
Biological Activity and Signaling Pathways
Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects.[1][3][4][5] Many CNS-active drugs containing the piperazine moiety act on G-protein coupled receptors (GPCRs).
Caption: A representative GPCR signaling pathway potentially modulated by piperazine derivatives.
Conclusion
This technical guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound. The predicted data and detailed experimental protocols herein serve as a valuable resource for researchers involved in the synthesis, identification, and development of novel piperazine-containing compounds for pharmaceutical applications. Further experimental work is required to confirm the predicted spectroscopic data and to fully elucidate the biological activity and mechanism of action of this compound.
References
- 1. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 2. Piperazine: Its role in the discovery of pesticides [html.rhhz.net]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. museonaturalistico.it [museonaturalistico.it]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. Piperazine, 1-methyl- [webbook.nist.gov]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. eng.uc.edu [eng.uc.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a key intermediate in the development of various pharmaceutical agents. This document details the core chemical transformations, experimental protocols, and expected quantitative outcomes.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the formation of an amide bond between a derivative of 3-nitrobenzoic acid and 1-methylpiperazine to yield the nitro-intermediate, (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone. The second and final step is the reduction of the nitro group to an amine, affording the target compound.
Two primary approaches for the initial amide coupling are presented:
-
Method A: Acylation using 3-nitrobenzoyl chloride.
-
Method B: Direct amide coupling of 3-nitrobenzoic acid using a coupling agent.
The subsequent reduction of the nitro intermediate is most commonly and cleanly achieved via catalytic hydrogenation.
Experimental Protocols
Step 1: Synthesis of (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
Method A: From 3-Nitrobenzoyl Chloride
This method involves the reaction of a pre-formed acid chloride with 1-methylpiperazine.
Protocol:
-
Preparation of 3-Nitrobenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-nitrobenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.
-
Amide Coupling: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled 1-methylpiperazine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone as a solid.
Method B: From 3-Nitrobenzoic Acid using a Coupling Agent
This method avoids the isolation of the acyl chloride by using a peptide coupling agent to facilitate the amide bond formation directly from the carboxylic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-nitrobenzoic acid (1 equivalent), 1-methylpiperazine (1.2 equivalents), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous aprotic solvent like DMF or DCM.[1][2]
-
Add a catalytic amount of an activating agent like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[2]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. For water-soluble coupling agents like EDC, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated sodium bicarbonate solution), and brine to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as described in Method A.
Step 2: Synthesis of this compound
The reduction of the nitro group in (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a critical step to obtain the final product. Catalytic hydrogenation is a preferred method due to its high chemoselectivity and cleaner reaction profile compared to metal/acid reductions.
Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[3]
-
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol %).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.[3]
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity after this procedure, but can be further purified by recrystallization if necessary.
Data Presentation
The following tables summarize the key reagents, conditions, and expected outcomes for the synthesis of this compound. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions and scale.
Table 1: Synthesis of (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
| Step | Starting Materials | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1A | 3-Nitrobenzoic Acid | Thionyl Chloride, DMF (cat.) | Reflux (75-80) | 1-2 | >90 (crude acyl chloride) |
| 3-Nitrobenzoyl Chloride, 1-Methylpiperazine | Triethylamine, DCM/Acetonitrile | 0 to RT | 2-4 | 80-95 | |
| 1B | 3-Nitrobenzoic Acid, 1-Methylpiperazine | EDC/HOBt or DCC/DMAP, DMF/DCM | Room Temperature | 12-24 | 70-90 |
Table 2: Synthesis of this compound
| Step | Starting Material | Reagents and Solvents | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2 | (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone | Methanol/Ethanol | 5-10% Pd/C | 1-4 | Room Temperature | 2-6 | >95 |
Mandatory Visualization
The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.
Caption: Synthesis Pathway of this compound.
Caption: General Experimental Workflow for Organic Synthesis.
References
- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3419964B1 - Crystalline modifications of methyl (3z)-3-{[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino} phenyl)amino](phenyl)methylidene}-2-oxo-2,3-dihydro-1h-indole-6-carboxylate salts and methods of preparation thereof - Google Patents [patents.google.com]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
The Enigmatic Profile of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Building Block Awaiting Biological Characterization
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous journey. Within the vast landscape of chemical entities, (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone stands as a molecule of interest, primarily recognized as a versatile chemical intermediate rather than a well-characterized biologically active agent. Despite its presence in chemical supplier catalogs and its potential as a scaffold in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of direct research into its biological activity.
This technical guide addresses the current state of knowledge regarding this compound, focusing on its identity and highlighting the broader significance of its structural motifs in the development of therapeutic agents. Due to the lack of specific biological data for the core compound, this document will, by necessity, pivot to a discussion of related structures to provide context for its potential applications.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 160647-73-4 |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.28 g/mol |
| Synonyms | 1-(3-Aminobenzoyl)-4-methylpiperazine |
The Uncharted Territory of Biological Activity
Extensive searches of scientific databases and patent literature for direct biological activity data on this compound have yielded no specific results. There are no published studies detailing its efficacy in any biological assays, nor are there any quantitative metrics such as IC₅₀, EC₅₀, or Ki values. Consequently, information regarding its mechanism of action or any associated signaling pathways is not available.
The absence of such data strongly suggests that this compound is primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive amine group on the phenyl ring and the piperazine moiety, makes it a valuable synthon for creating libraries of compounds for drug discovery screening.
The Phenyl(piperazin-1-yl)methanone Scaffold: A Privileged Motif in Drug Discovery
While the core molecule remains uncharacterized, the broader phenyl(piperazin-1-yl)methanone scaffold is a well-established "privileged structure" in medicinal chemistry. This motif is present in a multitude of biologically active compounds spanning a wide range of therapeutic areas. The piperazine ring, in particular, is often incorporated to improve the pharmacokinetic properties of a drug candidate, such as its solubility and oral bioavailability.
The following diagram illustrates the general structure of a phenyl(piperazin-1-yl)methanone derivative and its potential for modification to interact with biological targets.
Illustrative Examples of Bioactive Derivatives
To underscore the importance of the broader chemical class, several examples of complex molecules incorporating the phenyl(piperazin-1-yl)methanone or related motifs have demonstrated significant biological activities:
-
Antipsychotics: Many atypical antipsychotics feature a piperazine moiety attached to an aromatic system.
-
Antidepressants: Certain selective serotonin reuptake inhibitors (SSRIs) and other antidepressant classes utilize this scaffold.
-
Kinase Inhibitors: A number of small molecule kinase inhibitors developed for oncology indications contain the piperazine ring, which often serves to engage with the solvent-exposed region of the kinase active site.
The synthetic workflow for utilizing a building block like this compound in a drug discovery program would typically follow a path of chemical modification and subsequent biological screening.
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone: An Analysis of a Novel Chemical Entity
Abstract
This document provides a comprehensive overview of the available scientific and technical information regarding the chemical compound (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Despite a thorough investigation of publicly accessible scientific databases and chemical repositories, information regarding the specific mechanism of action, biological targets, and associated signaling pathways for this molecule remains largely uncharacterized. This guide summarizes the existing chemical data and outlines the current knowledge gaps, highlighting the need for further research to elucidate its pharmacological profile.
Introduction
This compound is a distinct organic molecule identified by the Chemical Abstracts Service (CAS) number 160647-73-4 . Its structure features a central methanone group linking a 3-aminophenyl ring to a 4-methylpiperazine moiety. The presence of the piperazine ring, a common scaffold in medicinal chemistry, suggests potential biological activity. However, extensive searches have not yielded a common or trade name for this compound, nor have they linked it to any specific therapeutic class or biological function.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and safety data sheets.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 160647-73-4 |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.28 g/mol |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC=CC(=C2)N |
| Physical Description | Solid (form not specified) |
| Solubility | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
Table 1: Physicochemical Properties of this compound.
Analysis of Potential Biological Activity
The piperazine moiety is a well-known pharmacophore present in a wide array of clinically used drugs with diverse mechanisms of action. These include, but are not limited to, antipsychotics, antidepressants, antihistamines, and anticancer agents. The aminophenyl group can also contribute to various biological interactions. However, without experimental data, any discussion of the mechanism of action of this compound remains speculative.
A search of scientific literature and patent databases for studies involving CAS number 160647-73-4 did not reveal any publications detailing its synthesis for a specific biological purpose, its screening in biological assays, or any investigation into its mechanism of action.
Signaling Pathways and Experimental Protocols: A Knowledge Gap
Due to the absence of published biological data, it is not possible to delineate any signaling pathways modulated by this compound. Consequently, there are no established experimental protocols for assessing its biological activity.
To characterize the mechanism of action of this compound, a systematic experimental approach would be required. A potential workflow for such an investigation is outlined below.
Figure 1: A proposed experimental workflow for the characterization of this compound. This diagram outlines a potential path from initial screening to detailed mechanism of action studies.
Conclusion and Future Directions
This compound is a chemical entity for which no public data on its biological activity or mechanism of action currently exists. The presence of a piperazine scaffold suggests the potential for pharmacological activity, but this remains to be experimentally validated.
Future research efforts should focus on the following:
-
Synthesis and Characterization: Detailed reporting of the synthesis and full physicochemical characterization of the compound.
-
Broad Biological Screening: Initial screening against a diverse panel of biological targets and cell lines to identify potential areas of activity.
-
Target Identification and Validation: If activity is observed, subsequent studies to identify the specific molecular target(s).
-
Mechanism of Action Elucidation: Detailed in vitro and in vivo studies to understand how the compound exerts its biological effects at the molecular and cellular levels.
Until such studies are conducted and the results are made publicly available, the mechanism of action of this compound will remain unknown. This document serves as a summary of the current void in knowledge and a call for further scientific inquiry into this novel compound.
Potential Therapeutic Targets of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide for Researchers
Disclaimer: This document provides a theoretical analysis of the potential therapeutic targets of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone based on its structural similarity to known pharmacologically active molecules. No direct experimental data on the biological activity of this specific compound was found in the public domain. The experimental protocols and potential targets described herein are illustrative and based on activities reported for structurally related compounds.
Introduction
Structural Features and Potential Target Classes
The structure of this compound suggests several potential target classes based on established structure-activity relationships (SAR) for arylpiperazine derivatives.
Potential Therapeutic Targets
Many piperazine derivatives exhibit pharmacological activity within the central nervous system, primarily by modulating monoamine neurotransmitter pathways.[2][4] The arylpiperazine motif is a well-established scaffold for ligands of dopamine and serotonin receptors.
-
Dopamine Receptors (D2/D3): Arylpiperazines can bind to the orthosteric binding site of D2 and D3 receptors.[2] Antagonism of these receptors is a key mechanism for antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder. Olanzapine, a potent dopamine receptor antagonist, contains a piperazine-like core.[5]
-
Serotonin Receptors (5-HT): Piperazine derivatives are also known to interact with various serotonin receptor subtypes.[6] These interactions are central to the efficacy of antidepressants (like vortioxetine) and anxiolytics (like buspirone).[2][4]
Associated Diseases:
-
Schizophrenia
-
Bipolar Disorder
-
Major Depressive Disorder
-
Anxiety Disorders
Recent research has identified phenylpiperazine derivatives as potent and selective inhibitors of PI3Kδ.[7] The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in the proliferation and survival of B-cells.
-
Mechanism of Action: Inhibition of PI3Kδ can disrupt B-cell receptor signaling, leading to a decrease in inflammatory and autoimmune responses.[7] This makes PI3Kδ an attractive target for a range of autoimmune and inflammatory conditions.
Associated Diseases:
-
Rheumatoid Arthritis (RA)
-
Systemic Lupus Erythematosus (SLE)
-
Certain B-cell malignancies
Structurally related aminopyridinyl-piperazinyl-methanone derivatives have been developed as selective antagonists of the TRPV4 ion channel.[8] TRPV4 is a non-selective cation channel involved in sensing osmotic and mechanical stimuli, and its over-activation is implicated in pain signaling.
-
Mechanism of Action: Antagonism of TRPV4 channels can block the transduction of noxious stimuli, resulting in an analgesic effect.[8] This has been demonstrated in preclinical models of inflammatory pain.
Associated Diseases:
-
Chronic Pain
-
Inflammatory Pain
-
Neuropathic Pain
Illustrative Experimental Protocols
The following are representative protocols for assessing the activity of a compound like this compound against the potential targets.
This protocol describes a method to determine the binding affinity of a test compound to the human dopamine D2 receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, 5 mM KCl).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in buffer and determine protein concentration via a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of test compound dilutions (ranging from 100 µM to 0.1 nM).
-
Add 50 µL of a radioligand, such as [3H]Spiperone, at a final concentration equal to its Kd value (e.g., 0.3 nM).
-
Add 100 µL of the prepared cell membranes (e.g., 10-20 µg of protein).
-
For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure PI3Kδ inhibition.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human PI3Kδ enzyme, a fluorescently labeled PIP2 substrate, and ATP to desired concentrations in the reaction buffer.
-
Prepare serial dilutions of the test compound.
-
-
Enzyme Reaction:
-
Add 2.5 µL of the test compound dilutions to a low-volume 384-well plate.
-
Add 5 µL of the PI3Kδ enzyme solution.
-
Initiate the reaction by adding a 2.5 µL mixture of ATP and the PIP2 substrate.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled anti-ADP antibody.
-
Incubate for 60 minutes to allow antibody binding.
-
-
Data Analysis:
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and plot against the compound concentration to determine the IC50 value.
-
Data Summary (Hypothetical)
As no experimental data exists for this compound, the following table illustrates how quantitative data for this compound would be presented if it were generated through the protocols described above.
| Target | Assay Type | Metric | Hypothetical Value |
| Dopamine D2 Receptor | Radioligand Binding | IC50 | 150 nM |
| Serotonin 5-HT2A Receptor | Radioligand Binding | IC50 | 450 nM |
| PI3Kδ | LanthaScreen™ Assay | IC50 | 80 nM |
| PI3Kα | LanthaScreen™ Assay | IC50 | > 10,000 nM |
| TRPV4 | Calcium Flux Assay | IC50 | 1,200 nM |
Visualized Workflows and Pathways
Conclusion
While this compound remains an uncharacterized molecule in the public literature, its structural composition provides a strong rationale for investigating its potential as a modulator of CNS receptors, protein kinases like PI3Kδ, or ion channels such as TRPV4. The therapeutic areas associated with these targets are significant, spanning psychiatry, immunology, and pain management. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound's pharmacological profile. Further research, beginning with broad primary screening and followed by more focused in vitro and in vivo studies, is necessary to elucidate its true therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Aminophenyl Piperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminophenyl piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for the modulation of activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the SAR of aminophenyl piperazine compounds, focusing on their roles as kinase inhibitors and GPCR ligands. It includes a compilation of quantitative SAR data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
I. SAR of Aminophenyl Piperazine Compounds as Kinase Inhibitors
Aminophenyl piperazine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and attractive targets for drug discovery, particularly in oncology and immunology.
A. c-Jun N-terminal Kinase (JNK) Inhibitors
A series of piperazine amides based on an aminophenyl scaffold were evaluated for their inhibitory activity against JNK1 and JNK3. The general structure consists of a substituted aniline core, a piperazine moiety, and a bromofuran group.
Table 1: SAR of Piperazine Amide Analogs as JNK Inhibitors [1]
| Compound | R | JNK3 IC50 (µM) | JNK1 IC50 (µM) | p38 Inhibition |
| 1 | Boc | 1.0 | 0.49 | >20 µM |
| 4a | H | 10 | - | - |
| 4b | Methyl | 1.1 | - | - |
| 4c | Ethyl | 1.0 | - | - |
| 4d | Propyl | 1.5 | - | - |
| 4e | Allyl | 0.3 | - | - |
| 4f | Propargyl | 0.15 | - | - |
| 4g | Cyclopropylmethyl | 0.2 | - | - |
| 4h | 2-Furanylmethyl | 0.25 | - | - |
| 4i | 2-Thienylmethyl | 0.2 | - | - |
-
Piperazine Substitution (R): Removal of the Boc protecting group (4a) led to a 10-fold decrease in potency against JNK3 compared to the lead compound (1). Small alkyl substitutions (4b-d) resulted in activity similar to the lead. The introduction of unsaturation or sp2-hybridized carbons in small side chains (4e-i) provided a significant boost in potency, with the propargyl group (4f) being the most effective.[1]
B. Nek2 Kinase Inhibitors
Aminopyrazine inhibitors, which share structural similarities with aminophenyl piperazines, have been developed as inhibitors of the mitotic kinase Nek2. The core structure features an aminopyrazine ring, a piperidine linker, and a substituted phenyl group.
Table 2: SAR of Aminopyrazine Analogs as Nek2 Inhibitors
| Compound | R1 | R2 | Nek2 IC50 (µM) |
| 2 | H | 3,4,5-trimethoxy | 0.38 |
| 13 | 4-COOH | 3,4,5-trimethoxy | >50 |
| 16 | 3-COOH | 3,4,5-trimethoxy | 13 |
| 17 | 2-COOH | 3,4,5-trimethoxy | 12 |
| 31 | H (dimethylpiperidine) | 3,4,5-trimethoxy | 0.091 |
-
Benzoic Acid Modification (R1): Substitution on the benzoic acid moiety generally led to a decrease in potency, likely due to steric hindrance.[2]
-
Piperidine Modification (R1): The addition of alkyl groups to the piperidine ring was explored, with a dimethylpiperidine substitution (31) resulting in a significant improvement in activity.[2]
-
Phenyl Ring Substitution (R2): Modification of the trimethoxyphenyl group was also investigated to improve properties like cell permeability.[2]
II. SAR of Aminophenyl Piperazine Compounds as GPCR Ligands
Arylpiperazines, including those with an aminophenyl moiety, are a well-established class of ligands for aminergic GPCRs, such as dopamine and serotonin receptors. Their modular structure allows for fine-tuning of affinity and selectivity.
A. Dopamine D2 and D3 Receptor Ligands
A series of N-phenylpiperazine analogs with arylamide moieties were evaluated for their binding affinity and selectivity for D2 and D3 dopamine receptors.
Table 3: Binding Affinity of N-Phenylpiperazine Analogs for Dopamine D2 and D3 Receptors [3]
| Compound | R | D3 Ki (nM) | D2 Ki (nM) | D3 vs D2 Selectivity |
| 6a | 4-F | 1.4 | 960 | 686 |
| 6b | 3-Cl, 4-F | 3.5 | 1000 | 286 |
| 6c | 4-Cl | 2.1 | 1000 | 476 |
| 7a | 4-F | 2.5 | 1100 | 440 |
| 7b | 3-Cl, 4-F | 4.8 | 1300 | 271 |
| 7c | 4-Cl | 4.0 | 1100 | 275 |
-
N-Phenyl Substitution (R): The nature and position of substituents on the N-phenyl ring significantly influence both affinity and selectivity. Generally, these compounds exhibit high affinity for the D3 receptor and a remarkable selectivity over the D2 receptor.[3] The 4-thiophene-3-yl-benzamide (6a-c) and 4-thiazolyl-4-ylbenzamide (7a-c) series showed a similar range of high D3 receptor affinity.[3]
B. Serotonin 5-HT1A and 5-HT2A Receptor Ligands
Long-chain arylpiperazines are a major class of 5-HT1A receptor ligands. The structure typically consists of a biphenyl-like system, a spacer, and a terminal fragment attached to the piperazine.
Table 4: Binding Affinity of Arylpiperazine Analogs for Serotonin Receptors [4]
| Compound | Biphenyl-like System | Spacer | Terminal Fragment | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 8a | Biphenyl | (CH2)3 | Imide | 17.6 | 130 |
| 8b | Biphenyl | (CH2)4 | Imide | 10.3 | 243 |
| 9b | Biphenyl | (CH2)4 | Oxotriazinyl | 23.9 | 39.4 |
| 11b | Bipyridyl | (CH2)4 | Oxotriazinyl | 14.8 | 1370 |
| 12a | Bipyridyl | (CH2)3 | Imide | 41.5 | 315 |
| 12b | Bipyridyl | (CH2)4 | Imide | 15.6 | 284 |
-
Spacer Length: The length of the alkyl spacer between the piperazine and the terminal fragment influences affinity, with a tetramethylene spacer often being preferred over a trimethylene spacer for 5-HT1A receptor binding.[4]
-
Biphenyl-like System: Both biphenyl and bipyridyl systems are compatible with high affinity at the 5-HT1A receptor. However, for the 5-HT2A receptor, the biphenyl system generally confers higher affinity.[4]
-
Terminal Fragment: The nature of the terminal fragment also plays a role in modulating affinity for different serotonin receptor subtypes.[4]
III. Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable SAR data. The following sections provide methodologies for key assays used in the characterization of aminophenyl piperazine compounds.
A. Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a universal method for assessing kinase activity and inhibition.[5][6][7][8][9]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase of interest
-
Kinase-specific substrate
-
Test compounds (aminophenyl piperazine derivatives) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque multi-well plates (96- or 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a multi-well plate, add 5 µL of the compound solution.
-
Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the kinase).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[8]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is calculated based on an ATP-to-ADP conversion curve.
-
The percentage of kinase inhibition is determined for each compound concentration, and IC50 values are calculated by fitting the data to a dose-response curve.
-
B. GPCR Binding Assay: Radioligand Competition Assay
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[10][11][12][13][14]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [3H]-spiperone for dopamine receptors) with known affinity (Kd)
-
Unlabeled test compounds (aminophenyl piperazine derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Unlabeled competing ligand for non-specific binding determination (e.g., haloperidol)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compounds in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound solution
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)
-
Cell membrane preparation (e.g., 10-50 µg of protein per well)
-
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled competing ligand instead of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM) and the binding in the presence of the test compound.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
IV. Visualizations
A. Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by aminophenyl piperazine compounds.
Caption: JNK Signaling Pathway and Point of Inhibition.
Caption: Nek2 Signaling in Mitotic Entry.
References
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 9. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Piperazine-Based Therapeutic Agents: A Technical Guide
Introduction
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding and its frequent role as a linker between pharmacophoric elements, have led to its incorporation into a wide array of therapeutic agents.[1][2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antipsychotic, antidepressant, anxiolytic, and anthelmintic effects. This technical guide provides an in-depth overview of the discovery of novel piperazine-based therapeutic agents, focusing on the key therapeutic areas of oncology and central nervous system (CNS) disorders. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.
I. Piperazine-Based Anticancer Agents: Tubulin Polymerization Inhibitors
A promising strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. Several piperazine-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative piperazine-based tubulin polymerization inhibitors against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| MY-1121 | MGC-803 (Gastric) | 0.092 | N/A |
| HCT-116 (Colon) | 0.098 | N/A | |
| SMMC-7721 (Liver) | 0.088 | N/A | |
| Compound 23 | MDA-MB-468 (Breast) | 1.00 | [3] |
| Compound 25 | HOP-92 (Lung) | 1.35 | [3] |
| Compound 4 | DU145 (Prostate) | < 2 | [4] |
| Compound 12 | DU145 (Prostate) | < 2 | [4] |
Experimental Protocols
This protocol describes a general synthesis route for arylamide derivatives containing a piperazine moiety, similar to potent tubulin polymerization inhibitors.
-
Step 1: Synthesis of the Amide Intermediate. To a solution of a substituted benzoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a tertiary amine base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 15 minutes. Add the desired aniline derivative and continue stirring at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the amide intermediate.
-
Step 2: N-Alkylation of Piperazine. To a solution of the amide intermediate in a suitable solvent (e.g., acetonitrile), add an excess of a substituted piperazine and a base (e.g., potassium carbonate). Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the final piperazine-containing arylamide derivative.
-
Characterization. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram: General Synthesis Workflow
Caption: General workflow for the two-step synthesis of piperazine-based arylamide derivatives.
This protocol is based on the methodology used by the National Cancer Institute (NCI) to screen compounds for anticancer activity against a panel of 60 human cancer cell lines.[5][6][7][8]
-
Cell Preparation. Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.[5] Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[5] The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[5]
-
Drug Addition. Experimental drugs are solubilized in dimethyl sulfoxide (DMSO).[5] After the 24-hour pre-incubation, the compounds are added to the plates at five different concentrations.
-
Incubation and Cell Viability Assessment. The plates are incubated with the compounds for 48 hours. Following incubation, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).[5] The cellular protein is stained with Sulforhodamine B (SRB) dye.[5] Unbound dye is removed by washing, and the bound dye is solubilized with a Tris base solution.
-
Data Analysis. The absorbance is read on an automated plate reader. The percentage of growth is calculated relative to the no-drug control and the cell count at the time of drug addition. The IC50 value is determined from the dose-response curves.
Diagram: NCI-60 Screening Workflow
Caption: Step-by-step workflow for the NCI-60 in vitro cytotoxicity assay.
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[4][9][10][11][12]
-
Reagents and Preparation. Purified bovine tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[12] A GTP stock solution is added to the buffer to a final concentration of 1 mM. The test compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted in the assay buffer.
-
Assay Procedure. The reaction is assembled on ice in a 96-well plate. The tubulin solution is added to wells containing the test compound or a control (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor, or buffer alone). The final tubulin concentration is typically 2-3 mg/mL.
-
Measurement. The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C. The absorbance at 340 nm is measured every 30 seconds for 60-90 minutes to monitor the increase in turbidity due to microtubule formation.
-
Data Analysis. The rate of polymerization and the maximum polymer mass are determined from the absorbance curves. The IC50 value for inhibition of polymerization is calculated by plotting the percentage of inhibition against the compound concentration.
II. Piperazine-Based CNS Agents: Multi-Target Antipsychotics
Many piperazine derivatives exhibit pharmacological activity in the central nervous system, often by modulating neurotransmitter pathways.[13] A key area of research is the development of multi-target antipsychotics that interact with dopamine (D₂) and serotonin (5-HT) receptors to achieve a better therapeutic profile with fewer side effects.[1][2][14][15][16]
Quantitative Data Summary: Receptor Binding Affinity
The following table presents the binding affinities (Ki values) of a representative multi-target piperazine-based antipsychotic candidate, compound 3w , for various CNS receptors.[1] A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D₂ | High Affinity | [1][17] |
| Serotonin 5-HT₁ₐ | High Affinity | [1][17] |
| Serotonin 5-HT₂ₐ | High Affinity | [1][17] |
| Histamine H₃ | High Affinity | [1][17] |
| Serotonin 5-HT₂C | Low Affinity | [1][17] |
| Histamine H₁ | Low Affinity | [1][17] |
| α₁-Adrenergic | Low Affinity | [1][17] |
Note: Specific Ki values for compound 3w were described as "high" or "low" affinity in the source material without precise numerical values being readily available.
Experimental Protocols
This protocol is a standard method for determining the binding affinity of a test compound for the dopamine D₂ receptor.[14][18][19]
-
Membrane Preparation. Crude membrane preparations are obtained from cell lines stably expressing human recombinant dopamine D₂ receptors or from tissues rich in these receptors (e.g., corpus striatum).[18] Cells or tissues are homogenized in a cold lysis buffer containing protease inhibitors. The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay. The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand that specifically binds to D₂ receptors (e.g., [³H]spiperone), and the test compound at various concentrations. Non-specific binding is determined in the presence of a high concentration of an unlabeled D₂ antagonist (e.g., haloperidol).
-
Incubation and Filtration. The plate is incubated for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[18] The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis. The radioactivity on the filters is counted using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value of the test compound is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Diagram: Dopamine D₂ Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D₂ receptor and its modulation by a piperazine-based antagonist.
This animal model is used to assess the potential antipsychotic effects of a compound by measuring its ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, which mimics certain symptoms of psychosis.[13][15][20][21][22]
-
Animals. Adult male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice) are used for the study.
-
Habituation. The animals are acclimated to the testing room for at least one hour before the experiment. They may also be habituated to the open-field arena on a preceding day to reduce novelty-induced hyperactivity.[13]
-
Drug Administration. The test compound (piperazine derivative) or vehicle is administered to the animals via an appropriate route (e.g., intraperitoneal injection). After a specified pretreatment time, the animals are injected with MK-801 (typically 0.1-0.5 mg/kg) or saline.
-
Behavioral Testing. Immediately or shortly after the MK-801 injection, the animals are placed in an open-field arena. Their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes) using an automated activity monitoring system.
-
Data Analysis. The locomotor activity data are analyzed to compare the effects of the test compound on MK-801-induced hyperactivity relative to the vehicle-treated group. A significant reduction in hyperactivity by the test compound suggests potential antipsychotic-like activity. Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests.
Conclusion
The piperazine scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a wide range of biological pathways involved in diseases such as cancer and CNS disorders. The methodologies and data presented in this guide highlight some of the key approaches used to identify and characterize promising piperazine-based drug candidates. Further exploration of this chemical space, coupled with advanced screening techniques and a deeper understanding of disease mechanisms, is expected to yield the next generation of innovative piperazine-containing medicines.
References
- 1. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. revvity.com [revvity.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Introduction
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound with a chemical structure that suggests its potential utility as a building block in medicinal chemistry and drug discovery. The presence of an aromatic amine and a piperazine moiety indicates that it may serve as a scaffold for developing new therapeutic agents. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, including bulk materials and biological fluids.
This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.
Analytical Methodologies
Two primary analytical techniques are presented for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis, purity assessment, and quantification in non-complex matrices.
-
LC-MS/MS: A highly sensitive and selective method ideal for bioanalysis, impurity profiling, and metabolite identification, offering lower limits of detection.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk powder or simple formulations. The aromatic nature of the compound allows for sensitive detection by UV spectrophotometry.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare a sample solution at a target concentration within the calibration range using the same diluent.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma.
Experimental Protocol: LC-MS/MS Bioanalysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (To be determined by infusion of a standard solution).
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation (Protein Precipitation): [1]
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables present hypothetical yet realistic performance characteristics for the described analytical methods. These values are based on typical performance for similar small molecule analyses and should be established for each specific laboratory and application.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% RSD) | < 15% (< 20% at LOQ) |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Bioanalysis Workflow.
References
Application Note: Quantitative Analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone using High-Performance Liquid Chromatography
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and professionals in drug development. The protocol described herein is suitable for the determination of the analyte in bulk drug substances and can be adapted for various sample matrices with appropriate validation.
Introduction
This compound is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and for conducting pharmacokinetic and metabolism studies. This document provides a comprehensive protocol for a reversed-phase HPLC method developed for this purpose, offering high sensitivity, specificity, and reproducibility.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (Analytical grade)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions: Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to standard guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from common excipients and degradation products |
| Retention Time | Approximately 6.5 minutes |
Diagrams
Caption: Experimental workflow from solution preparation to final quantification.
Caption: Factors influencing the chromatographic separation and performance.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is linear, accurate, precise, and specific. The provided protocol can be readily implemented in a quality control or research laboratory setting for routine analysis. Further validation may be required for the analysis of this compound in complex biological matrices.
Application Note: NMR Spectroscopic Analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. It includes predicted ¹H and ¹³C NMR data, methodologies for sample preparation and spectral acquisition, and a structural assignment based on established principles of NMR spectroscopy. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to its scaffold, which is present in various biologically active molecules. Accurate structural characterization is paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This application note presents a predicted NMR analysis of the title compound and provides standardized protocols for obtaining high-quality NMR spectra.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1' | ~ 2.35 | s | - | 3H | -CH₃ |
| H-2', H-6' | ~ 2.45 | t | 5.0 | 4H | -CH₂-N(CH₃)-CH₂- |
| H-3', H-5' | ~ 3.70 | t | 5.0 | 4H | -CO-N-CH₂- |
| H-2 | ~ 6.70 | ddd | 7.5, 2.0, 1.0 | 1H | Ar-H |
| H-4 | ~ 6.80 | ddd | 8.0, 2.5, 1.0 | 1H | Ar-H |
| H-5 | ~ 7.15 | t | 8.0 | 1H | Ar-H |
| H-6 | ~ 6.90 | t | 2.0 | 1H | Ar-H |
| -NH₂ | ~ 3.80 | br s | - | 2H | Ar-NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1' | ~ 46.0 | -CH₃ |
| C-3', C-5' | ~ 47.0 | -CO-N-CH₂- |
| C-2', C-6' | ~ 55.0 | -CH₂-N(CH₃)-CH₂- |
| C-4 | ~ 115.0 | Ar-C |
| C-6 | ~ 116.0 | Ar-C |
| C-2 | ~ 118.0 | Ar-C |
| C-5 | ~ 129.5 | Ar-C |
| C-1 | ~ 137.0 | Ar-C |
| C-3 | ~ 147.0 | Ar-C |
| C=O | ~ 170.0 | -C=O |
Experimental Protocols
This section outlines the recommended procedures for the preparation of this compound samples for NMR analysis and the parameters for spectral acquisition.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3] The final sample height in the tube should be approximately 4-5 cm.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
3.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectra and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: For ¹H spectra, integrate all signals and normalize the values to a known number of protons.
Visualization
4.1. Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the numbering scheme used for NMR signal assignments.
Caption: Structure of this compound.
4.2. Experimental Workflow
The following diagram outlines the logical flow of the NMR analysis process.
Caption: NMR experimental and data analysis workflow.
Conclusion
This application note provides a comprehensive, albeit predicted, guide to the NMR spectroscopic analysis of this compound. The detailed protocols for sample preparation and spectral acquisition are designed to yield high-quality data suitable for structural confirmation and purity assessment. The predicted ¹H and ¹³C NMR data serve as a valuable reference for researchers working with this compound. Adherence to these protocols will ensure reliable and reproducible results, which are essential in the fields of chemical research and drug development.
References
Application Note: Quantitative Analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a piperazine derivative of interest in pharmaceutical research. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This application note describes a robust and sensitive method for the quantitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology is designed to be adaptable for the analysis of this compound in biological matrices such as plasma, following appropriate sample preparation.
Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the core structure of numerous drugs with diverse therapeutic applications.[1] The precise characterization and quantification of these derivatives are paramount for drug discovery, development, and quality control to ensure their identity, purity, and stability.[1]
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of this compound from a biological matrix like human plasma.
-
Materials:
-
Human Plasma (or other relevant biological matrix)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended, such as this compound-d8. If a deuterated standard is unavailable, a structurally related compound with similar chromatographic and ionization properties can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
-
Procedure:
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Create a series of calibration standards and quality control (QC) samples by spiking the appropriate amount of the stock solution into the control matrix.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
-
A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure good separation from matrix components. The specific gradient should be optimized based on the specific column and system. A starting point could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: These should be optimized for the specific instrument but typical starting points are:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. The product ions will result from the fragmentation of the precursor ion in the collision cell. The exact masses should be determined by infusing a standard solution of the analyte.
-
Predicted Precursor Ion [M+H]+ for (C12H17N3O): m/z 220.1
-
Predicted Product Ions: Fragmentation is likely to occur at the amide bond and within the piperazine ring. Plausible product ions could be:
-
m/z 120 (corresponding to the aminobenzoyl moiety)
-
m/z 100 (corresponding to the methylpiperazine moiety)
-
m/z 57 (a common fragment from the piperazine ring)
-
-
-
Data Presentation
The quantitative data from the analysis should be summarized in tables for clarity and ease of comparison.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | This compound | Internal Standard |
|---|---|---|
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized |
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | R² | Equation |
|---|
| this compound | 1 - 1000 | > 0.99 | y = mx + c |
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low | 5 | Value | Value | Value |
| Medium | 50 | Value | Value | Value |
| High | 800 | Value | Value | Value |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of this compound.
Discussion
The presented protocol outlines a robust method for the sample preparation and LC-MS/MS analysis of this compound. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample preparation and ionization, thus improving the accuracy and precision of the assay.[2] The chromatographic conditions are optimized for the separation of piperazine-containing compounds from endogenous interferences.[2] The mass spectrometric parameters, particularly the MRM transitions and collision energies, should be carefully optimized for the specific compound and instrument to achieve the highest sensitivity and specificity. This method can be validated according to regulatory guidelines for bioanalytical method validation.
References
Application Notes and Protocols for Testing the Antimicrobial Activity of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the antimicrobial efficacy of novel or synthesized piperazine derivatives. The protocols outlined below are based on established and standardized methods to ensure reproducibility and comparability of results.
Introduction
Piperazine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[2][4] This document details the protocols for determining the in vitro antimicrobial activity of piperazine derivatives through widely accepted methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion method for assessing the zone of inhibition.
Key Experimental Protocols
Broth Microdilution Method: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specific incubation period.[5][6][7][8] This method is considered a gold standard for susceptibility testing.[4][5]
Materials:
-
Piperazine derivative stock solution (in a suitable solvent)
-
Sterile 96-well microtiter plates[6]
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth medium[6][9]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells[4]
-
Positive control (broth with inoculum, no antimicrobial agent)[6]
-
Negative control (broth only)[6]
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamycin)[2]
-
Multichannel pipette
-
Incubator (35°C ± 2°C)[5]
Procedure:
-
Preparation of Drug Dilutions:
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the piperazine derivative stock solution (at twice the highest desired test concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.[6] Discard 50 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial inoculum from a pure, overnight culture and adjust its turbidity to match a 0.5 McFarland standard.[10] This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of about 5 x 10^5 CFU/mL in each well after inoculation.[4]
-
Using a multichannel pipette, add 50 µL of the diluted bacterial suspension to each well (except the negative control wells).[4]
-
-
Incubation:
-
Result Interpretation:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14] This test is a crucial follow-up to the MIC assay to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13]
Materials:
-
Results from the MIC test
-
Sterile Mueller-Hinton Agar (MHA) plates[13]
-
Micropipette and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.[13]
-
Spread the aliquot evenly onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
Agar Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to an antimicrobial agent.[10][15] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the target microorganism.
Materials:
-
Piperazine derivative solution
-
Sterile paper disks (6 mm diameter)[15]
-
Mueller-Hinton Agar (MHA) plates[10]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[15]
-
Sterile cotton swabs[15]
-
Sterile forceps[15]
-
Incubator (35°C ± 2°C)[15]
-
Ruler or calipers
Procedure:
-
Preparation of Disks:
-
Impregnate sterile paper disks with a known concentration of the piperazine derivative solution.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to ensure confluent growth.[10]
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[10]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[16]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[15] The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives
| Piperazine Derivative | Test Organism | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 64 |
| Derivative A | Escherichia coli | 128 |
| Derivative B | Staphylococcus aureus | 32 |
| Derivative B | Escherichia coli | 64 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 1 |
| Ciprofloxacin (Control) | Escherichia coli | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) of Piperazine Derivatives
| Piperazine Derivative | Test Organism | MBC (µg/mL) | MBC/MIC Ratio |
| Derivative A | Staphylococcus aureus | 256 | 4 |
| Derivative A | Escherichia coli | >512 | >4 |
| Derivative B | Staphylococcus aureus | 64 | 2 |
| Derivative B | Escherichia coli | 128 | 2 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 2 | 2 |
| Ciprofloxacin (Control) | Escherichia coli | 1 | 2 |
Table 3: Zone of Inhibition for Piperazine Derivatives
| Piperazine Derivative | Test Organism | Disk Concentration (µg) | Zone of Inhibition (mm) |
| Derivative A | Staphylococcus aureus | 30 | 15 |
| Derivative A | Escherichia coli | 30 | 10 |
| Derivative B | Staphylococcus aureus | 30 | 18 |
| Derivative B | Escherichia coli | 30 | 13 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 5 | 25 |
| Ciprofloxacin (Control) | Escherichia coli | 5 | 30 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the antimicrobial activity of piperazine derivatives.
Proposed Mechanism of Action
Some studies suggest that piperazine-based antimicrobial polymers exert their effect by disrupting the bacterial cell membrane. The positively charged piperazine moiety can interact electrostatically with the negatively charged components of the bacterial cell wall, leading to membrane damage and leakage of intracellular contents.[1]
References
- 1. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. apjhs.com [apjhs.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. benchchem.com [benchchem.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound available for research and development. While its specific biological targets are not yet fully elucidated, its chemical structure warrants investigation into its potential as a modulator of key cellular signaling pathways implicated in disease, particularly in oncology. This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The proposed assays will assess its effects on cell viability, apoptosis, and its potential to modulate the Wnt/β-catenin and PARP signaling pathways, both of which are critical targets in cancer drug discovery.
Cell Viability and Cytotoxicity Assessment using MTT Assay
A fundamental first step in characterizing a new compound is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[2]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 18.5 |
| HCT116 | Colon Cancer | 12.1 |
Apoptosis Induction Assessment by Caspase-3/7 Activity Assay
To determine if the observed cytotoxicity is due to the induction of apoptosis, a key hallmark of programmed cell death, the activity of executioner caspases, such as caspase-3 and caspase-7, can be measured. Luminescent or fluorometric assays are commonly used for this purpose. These assays utilize a specific peptide substrate for caspase-3/7 (e.g., DEVD) that is conjugated to a reporter molecule (e.g., aminoluciferin or a fluorophore).[4] When caspase-3/7 is active, it cleaves the substrate, releasing the reporter molecule and generating a measurable signal that is proportional to the enzyme's activity.[4][5]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include positive and negative controls.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control cells.
-
Data Presentation: Hypothetical Caspase-3/7 Activation
| Compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.2 |
| 5 | 2.5 |
| 10 | 4.8 |
| 25 | 8.1 |
| 50 | 12.3 |
Wnt/β-catenin Signaling Pathway Activity Assay
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[6][7] Tankyrase inhibitors are a class of molecules that can suppress this pathway by stabilizing AXIN, a key component of the β-catenin destruction complex.[6][8] A common method to assess the activity of the Wnt/β-catenin pathway is to use a reporter gene assay.[9] This involves using a cell line that is stably transfected with a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive promoter.[9] Activation of the pathway leads to the expression of luciferase, which can be quantified.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
-
Cell Seeding and Transfection (if not using a stable cell line):
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Stimulate the Wnt pathway by adding recombinant Wnt3a protein or by treating with a GSK3β inhibitor like LiCl, except for the negative control wells.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation: Hypothetical Wnt Signaling Inhibition
| Cell Line | Stimulant | This compound IC50 (µM) |
| HEK293T-TCF/LEF | Wnt3a | 8.9 |
| SW480 (constitutively active) | - | 11.2 |
PARP Activity Assessment in Cells
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[10] PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[10] A cell-based ELISA is a common method to measure PARP activity. This assay detects the product of PARP, poly(ADP-ribose) (PAR), in cells.
Experimental Protocol: Cell-Based PARP ELISA
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.
-
Concurrently, treat the cells with a serial dilution of this compound. Include a known PARP inhibitor as a positive control.
-
-
Cell Fixation and Permeabilization:
-
After treatment, fix the cells with a suitable fixative (e.g., formaldehyde).
-
Permeabilize the cells with a detergent-based buffer to allow antibody access.
-
-
Immunodetection of PAR:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody that specifically recognizes PAR.
-
Wash the wells and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
-
Signal Development and Measurement:
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the number of cells (e.g., by performing a parallel crystal violet staining).
-
Calculate the percentage of PARP inhibition for each compound concentration relative to the DNA damage-induced control.
-
Determine the IC50 value.
-
Data Presentation: Hypothetical PARP Inhibition
| Cell Line | DNA Damaging Agent | This compound IC50 (µM) |
| HeLa | H2O2 | > 50 |
| MDA-MB-436 (BRCA1 mutant) | H2O2 | 35.4 |
General Experimental Workflow
Caption: General workflow for cell-based assays.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key cancer-related signaling pathways, researchers can gain valuable insights into its potential therapeutic applications and guide further drug development efforts. The provided data tables and diagrams serve as templates for organizing and visualizing the experimental results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial Virtual Screening Revealed a Novel Scaffold for TNKS Inhibition to Combat Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Studies of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (Pumosetrag) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, also known as Pumosetrag (with developmental codes MKC-733 and DDP-733), is a potent and selective partial agonist of the serotonin 5-HT3 receptor.[1][2] It has been investigated as a gastroprokinetic agent for the treatment of irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[2] Preclinical in vivo studies in various animal models have been instrumental in elucidating its pharmacological profile and therapeutic potential. These studies have demonstrated that Pumosetrag stimulates gastrointestinal motility, particularly in the colon, providing a rationale for its clinical development.
This document provides a detailed overview of the available data from in vivo animal studies of Pumosetrag, including quantitative data on its efficacy, and outlines the experimental protocols used in these investigations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical in vivo studies of Pumosetrag in various animal models.
Table 1: In Vivo Efficacy of Pumosetrag in a Mouse Model of Constipation
| Animal Model | Efficacy Endpoint | Pumosetrag Dose | Route of Administration | Result |
| Mice with clonidine-induced constipation | Colonic propulsion | Dose-dependent | Not specified | Restoration of colonic propulsion |
Further detailed quantitative data such as ED50 values were not available in the reviewed literature.
Table 2: Preclinical Safety and Toxicology Overview
| Animal Model | Study Duration | Doses Tested | Route of Administration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| Rats | 13 weeks | Up to 30 mg/kg/day | Intravenous | Potential effects on thymus (females), urinary system, and male reproductive system. | 10 mg/kg[3] |
| Dogs | 7 and 4 weeks | Up to 30 mg/kg/day | Intravenous | No adverse findings observed. | Not specified |
| Rabbits | 39 weeks | Up to 5% solution | Topical (ocular) | Transient blinking and squinting (mild ocular irritation). Myofiber regeneration of the tongue at all dose levels. | 5% (ocular)[3] |
| Dogs | 39 weeks | Up to 5% solution | Topical (ocular) | Transient blinking and squinting (mild ocular irritation). Minimal granulomatous inflammation of the tongue at high dose. | 5% (ocular)[3] |
Exposure margins for the findings in rats were reported to be 660-fold, suggesting low clinical concern. For the tongue findings in rabbits and dogs, the exposure margins were <7.3-fold and 16-fold, respectively, based on plasma AUC.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of Prokinetic Efficacy in a Clonidine-Induced Constipation Mouse Model
This protocol is designed to assess the ability of a test compound, such as Pumosetrag, to reverse delayed gastrointestinal transit in mice.
Objective: To evaluate the in vivo efficacy of Pumosetrag in a mouse model of constipation.
Materials:
-
Male mice (strain to be specified, e.g., C57BL/6)
-
Pumosetrag
-
Clonidine hydrochloride
-
Vehicle for Pumosetrag and clonidine (e.g., saline, distilled water with a small percentage of a solubilizing agent)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needles
-
Dissection tools
Procedure:
-
Animal Acclimation: House mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment, with ad libitum access to food and water.
-
Induction of Constipation: Administer clonidine subcutaneously or intraperitoneally to the mice. Clonidine is an α2-adrenergic agonist that inhibits gastrointestinal motility.[4][5]
-
Drug Administration: At a specified time after clonidine administration, orally administer Pumosetrag or its vehicle to different groups of mice.
-
Gastrointestinal Transit Measurement:
-
Following Pumosetrag or vehicle administration, orally administer a charcoal meal to each mouse.
-
After a set period (e.g., 30-60 minutes), humanely euthanize the mice.
-
Perform a laparotomy and carefully dissect the entire gastrointestinal tract from the stomach to the rectum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine traveled by the charcoal marker. Compare the transit percentages between the vehicle-treated, clonidine-only, and Pumosetrag-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway of Pumosetrag in Gastrointestinal Motility
Pumosetrag is a partial agonist of the 5-HT3 receptor. In the gastrointestinal tract, 5-HT3 receptors are located on enteric neurons. Activation of these receptors is believed to modulate the release of other neurotransmitters, such as acetylcholine, which in turn stimulates smooth muscle contraction and enhances motility.
Caption: Mechanism of Action of Pumosetrag.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the efficacy of Pumosetrag in an animal model of constipation.
Caption: Workflow for Efficacy Testing.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Profiling of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a novel small molecule entity with a chemical structure suggesting potential pharmacological activity. Early assessment of its pharmacokinetic (PK) properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a therapeutic agent. These application notes provide a comprehensive overview of the methodologies required for the in vitro and in vivo characterization of this compound. The protocols detailed herein are foundational for generating robust data to inform lead optimization and candidate selection in the drug discovery pipeline.
While specific quantitative data for this compound is not yet publicly available, this document presents representative data from structurally related piperazine-containing compounds to serve as a practical guide for data interpretation and comparison.
Data Presentation: Representative Pharmacokinetic Parameters
The following tables summarize typical pharmacokinetic data obtained for piperazine derivatives from in vitro and in vivo studies. These values should be considered as illustrative examples.
Table 1: In Vitro ADME Profile of Representative Piperazine Analogs
| Parameter | Assay | Species | Value |
| Metabolic Stability | Liver Microsome Stability | Human | Half-life (t½) = 35 min |
| Rat | Half-life (t½) = 20 min | ||
| Liver S9 Stability | Human | Half-life (t½) = 45 min | |
| Rat | Half-life (t½) = 28 min | ||
| Plasma Protein Binding | Equilibrium Dialysis | Human | 85% bound |
| Rat | 78% bound | ||
| Permeability | Caco-2 Assay | - | Papp (A→B): 5.0 x 10-6 cm/s |
| Papp (B→A): 15.0 x 10-6 cm/s | |||
| Efflux Ratio: 3.0 |
Table 2: In Vivo Pharmacokinetic Parameters of a Representative Piperazine Analog in Rats
| Parameter | Unit | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | ng/mL | 250 | 180 |
| Tmax | h | 0.1 | 1.5 |
| AUClast | ng·h/mL | 450 | 980 |
| AUCinf | ng·h/mL | 465 | 1020 |
| t½ | h | 2.5 | 3.1 |
| CL | mL/min/kg | 35.8 | - |
| Vss | L/kg | 4.2 | - |
| F (%) | % | - | 45 |
Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), t½ (Half-life), CL (Clearance), Vss (Volume of distribution at steady state), F (Oral bioavailability), Papp (Apparent permeability coefficient).
Experimental Protocols
In Vitro Assays
1. Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[1][2][3][4][5]
-
Materials:
-
Pooled liver microsomes (human, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (10 mM in DMSO)
-
Control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a microsomal suspension in phosphate buffer (final protein concentration 0.5 mg/mL).[2]
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots and terminate the reaction by adding cold acetonitrile containing an internal standard.[1][2]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (Clint).
-
2. Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a compound bound to plasma proteins, which influences its distribution and availability.[6][7][8][9][10]
-
Materials:
-
Pooled plasma (human, rat)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Test compound stock solution (10 mM in DMSO)
-
Control compounds (e.g., warfarin, propranolol)
-
Acetonitrile with internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Spike the test compound into plasma to a final concentration of 1 µM.
-
Add the plasma-compound mixture to the donor chamber of the RED device.
-
Add PBS to the acceptor chamber.
-
Incubate the sealed device at 37°C with shaking for 4-6 hours to reach equilibrium.[9]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate proteins by adding cold acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
Calculate the fraction unbound (fu) and percentage of plasma protein binding.
-
3. Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line to model intestinal absorption and identify potential for active efflux.[11][12][13][14][15]
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution (10 mM in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.[11]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.[13]
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A→B) permeability, add the test compound (final concentration 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.[13]
-
To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.[15]
-
At the end of the incubation, collect samples from both chambers.
-
Analyze samples by LC-MS/MS to determine the compound concentration.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests active efflux.[11]
-
In Vivo Pharmacokinetics
1. Pharmacokinetic Study in Rats
This study determines the plasma concentration-time profile of a compound after intravenous and oral administration to assess key PK parameters.[16][17][18][19][20]
-
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), typically 200-250g.
-
-
Materials:
-
Test compound
-
Formulation vehicles (e.g., saline for IV, 0.5% methylcellulose for oral)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Anesthetics (if required for blood collection)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system
-
-
Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer the compound via tail vein injection (e.g., 1 mg/kg).
-
Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[18]
-
Process blood to plasma by centrifugation.
-
-
Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[21][22][23][24][25] This typically involves protein precipitation or liquid-liquid extraction.
-
Analyze the plasma samples to determine the compound concentration at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Calculate key PK parameters including Cmax, Tmax, AUC, t½, clearance, volume of distribution, and oral bioavailability.[16]
-
-
Visualizations
Signaling Pathway
Many piperazine-containing compounds have been shown to interact with various signaling pathways, including those involved in cell survival and proliferation.[26][27][28] The PI3K/AKT pathway is a common target.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic profiling of a novel compound.
Caption: General workflow for pharmacokinetic profiling.
References
- 1. mercell.com [mercell.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. bioivt.com [bioivt.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. enamine.net [enamine.net]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. protocols.io [protocols.io]
- 17. In vivo pharmacokinetic study [bio-protocol.org]
- 18. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. currentseparations.com [currentseparations.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. nebiolab.com [nebiolab.com]
- 26. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Formulation of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation and research use of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 160647-73-4). Given the limited publicly available data on this specific molecule, this guide also includes generalized protocols based on structurally similar piperazine-containing compounds that can be adapted and optimized.
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 160647-73-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇N₃O | [4] |
| Molecular Weight | 219.28 g/mol | [4] |
| Appearance | Not specified (typically a solid) | N/A |
| Purity | ≥97% (typical for research grade) | [5] |
| Storage | -20°C is recommended for long-term storage. | [5] |
Synthesis Outline
The synthesis of this compound typically involves a two-step process. The first step is a nucleophilic acyl substitution, followed by the reduction of a nitro group.
Formulation Protocols
Accurate formulation is critical for obtaining reliable and reproducible experimental results. The following protocols provide a starting point for the preparation of stock and working solutions.
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.[6]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary, but the stability of the compound under these conditions should be verified.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
Preparation of Aqueous Working Solutions
For most biological assays, the DMSO stock solution will be diluted into an aqueous buffer or cell culture medium.
Materials:
-
Stock solution of this compound in DMSO
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile polypropylene tubes
Protocol:
-
Thaw the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentrations.
-
Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.[7]
-
Prepare fresh working solutions for each experiment to ensure consistency.
Solubility and Stability Assessment
The solubility and stability of the compound should be determined under experimental conditions to ensure accurate data interpretation.
Aqueous Solubility Determination (Kinetic Method)
This protocol provides a general method for assessing the kinetic solubility in an aqueous buffer.
| Parameter | Recommended Condition |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Initial Stock | 10 mM in 100% DMSO |
| Final Concentration Range | 0.1 µM to 100 µM |
| Incubation Time | 2 hours at room temperature |
| Analysis Method | Nephelometry, turbidimetry, or visual inspection |
Protocol:
-
Prepare a serial dilution of the compound in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer (e.g., PBS).
-
Transfer a small volume of the DMSO dilutions to the corresponding wells of the plate containing the aqueous buffer.
-
Mix and incubate at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader. The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[6]
Stability in Cell Culture Medium
This protocol outlines a method to assess the stability of the compound in cell culture medium over time.[8]
| Parameter | Recommended Condition |
| Medium | Desired cell culture medium (e.g., DMEM with 10% FBS) |
| Test Concentration | A relevant concentration for planned assays (e.g., 1 µM, 10 µM) |
| Time Points | 0, 2, 8, 24, 48, 72 hours |
| Incubation Conditions | 37°C, 5% CO₂ |
| Analysis Method | HPLC-UV or LC-MS |
Protocol:
-
Spike the cell culture medium with the compound to the desired final concentration.
-
Aliquot the solution for each time point into separate sterile tubes.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).
-
At each time point, remove an aliquot and immediately quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound remaining.
Hypothetical Biological Activity and Experimental Protocols
While the specific biological targets of this compound are not extensively documented in public literature, piperazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[9][10][11] The following are example protocols for assays commonly used to characterize such compounds.
In Vitro Anticancer Activity: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Potential Signaling Pathway Involvement
Given the structural motifs, potential interactions with kinase signaling pathways or G-protein coupled receptors could be investigated. For example, if the compound is found to inhibit a specific kinase, a Western blot analysis could be performed to assess the phosphorylation status of downstream targets.
Safety Precautions
A safety data sheet for this compound indicates that hazard information is not fully available.[12] Therefore, standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[12]
Disclaimer: This document is intended for research purposes only. The provided protocols are examples and may require optimization for specific experimental conditions and research goals. Researchers should consult relevant literature and safety data sheets before handling this compound.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | C12H17N3O | CID 231408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-aminophenyl)(4-methylpiperazin-1-yl)methanone, 55121-99-8 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the amide coupling of 3-nitrobenzoyl chloride with 1-methylpiperazine to form the intermediate, (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone. The second step is the reduction of the nitro group to an amine using a reducing agent like stannous chloride (SnCl₂) to yield the final product.
Q2: I am getting a low yield in the amide coupling step. What are the possible causes?
Low yields in the amide coupling step can arise from several factors:
-
Incomplete activation of the carboxylic acid: If you are starting from 3-nitrobenzoic acid, ensure its complete conversion to the acyl chloride.
-
Hydrolysis of the acyl chloride: The presence of moisture can hydrolyze the highly reactive 3-nitrobenzoyl chloride. Always use anhydrous solvents and reagents.[1]
-
Deactivation of 1-methylpiperazine: The amine can be protonated by any acidic species present, rendering it non-nucleophilic. The use of a suitable base is crucial to neutralize any generated acid.[1]
-
Suboptimal reaction temperature: The reaction should typically be carried out at a low temperature (e.g., 0-10 °C) during the addition of the acyl chloride to control the reaction rate and minimize side reactions.[2]
Q3: What are common side reactions during the amide coupling step?
A potential side reaction is the formation of a di-acylated piperazine byproduct if the stoichiometry is not carefully controlled. Using an excess of 1-methylpiperazine can help minimize this.
Q4: I am having trouble with the reduction of the nitro group. What should I watch out for?
The reduction of the nitro group is generally efficient, but some issues can occur:
-
Incomplete reduction: Ensure a sufficient excess of the reducing agent (e.g., 4-5 equivalents of SnCl₂·2H₂O) is used. Reaction time and temperature are also critical; monitor the reaction by TLC to ensure completion.
-
Difficult workup: The workup of SnCl₂ reductions can be problematic due to the precipitation of tin salts.[3] It is crucial to adjust the pH to be neutral or slightly basic slowly and with vigorous stirring. Using a large volume of ice water and filtering through celite can help manage the precipitate.[3]
-
Chemoselectivity: While SnCl₂ is generally chemoselective for the nitro group, other reduction methods like catalytic hydrogenation with Pd/C might affect other functional groups if present.[4][5]
Q5: How can I best purify the final product, this compound?
The final product can be purified by either recrystallization or column chromatography. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[4] For column chromatography, using a silica gel column with a mobile phase such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the basic product) is a good starting point.[6]
Troubleshooting Guides
Low Yield in Amide Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive or hydrolyzed 3-nitrobenzoyl chloride. | Use freshly prepared or properly stored 3-nitrobenzoyl chloride under anhydrous conditions.[1] |
| Insufficiently reactive 1-methylpiperazine (protonated). | Ensure the use of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[2] | |
| Reaction temperature too high, leading to side reactions. | Add the acyl chloride solution dropwise at a low temperature (0-10 °C).[2] | |
| Multiple spots on TLC | Incomplete reaction. | Increase the reaction time and monitor closely by TLC. |
| Presence of di-acylated byproduct. | Use a slight excess of 1-methylpiperazine. |
Issues with Nitro Group Reduction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction (starting material remains) | Insufficient reducing agent. | Use a larger excess of SnCl₂·2H₂O (4-5 equivalents). |
| Insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction by TLC until the starting material disappears. | |
| Formation of intractable emulsion or precipitate during workup | Precipitation of tin salts at the wrong pH or concentration. | Pour the reaction mixture into a large volume of ice water before slowly neutralizing with a saturated NaHCO₃ solution to a pH of 7-8 with vigorous stirring.[3] |
| Tin salts co-precipitating with the product. | Add Celite to the mixture before neutralization and filter the entire suspension through a pad of Celite.[3] | |
| Low recovery of product after workup | Product is trapped in the tin salt precipitate. | After initial filtration, wash the precipitate thoroughly with the extraction solvent (e.g., ethyl acetate). |
| Product has some water solubility. | Perform multiple extractions of the aqueous layer with an organic solvent. |
Experimental Protocols
Step 1: Synthesis of (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
This protocol is adapted from a general procedure for the synthesis of a similar compound.[2]
Materials:
-
3-Nitrobenzoyl chloride
-
1-Methylpiperazine
-
Triethylamine
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Ice-cold water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 10 °C in an ice bath.
-
Slowly add 1-methylpiperazine (1.05 eq) to the cooled solution while stirring.
-
Stir the reaction mixture at 10 °C for 10 minutes, then continue stirring at room temperature for 1 hour.
-
Add triethylamine (2.0 eq) and continue stirring for another 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ice-cold water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound
This protocol is based on a general method for the chemoselective reduction of an aromatic nitro group using stannous chloride.[4]
Materials:
-
(3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone (1.0 eq) in absolute ethanol.
-
To the stirred solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a large volume of ice water.
-
Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is neutral to slightly basic (pH 7-8). A precipitate of tin salts will form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate multiple times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Temperature | Typical Yield (%) | Selectivity | Notes |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol | Reflux | 85-95 | High | Simple and effective, but workup can be challenging due to tin salt precipitation. |
| Iron in Acidic Media | Fe powder, HCl or Acetic Acid | Heat | 80-90 | High | Cost-effective and selective. |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni | Room Temp | 70-90 | Variable | Can be very clean, but may require optimization to avoid side reactions on other functional groups. |
| Hydrazine Hydrate/Raney Ni | N₂H₄·H₂O, Raney Ni | Heat | Not specified | High | An alternative to catalytic hydrogenation.[7] |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. (4-Methylpiperazin-1-yl)(4-nitrophenyl)Methanone synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Purification challenges of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Product Streaking or Tailing during Silica Gel Column Chromatography
Question: My product, this compound, streaks badly on the silica gel column, leading to poor separation and broad fractions. What can I do to improve this?
Answer: This is a common issue when purifying basic compounds like your product on acidic silica gel. The free amine groups interact strongly with the acidic silanol groups on the silica surface, causing tailing. Here are several strategies to mitigate this problem:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (TEA) is a common choice. Start with 0.5-1% (v/v) TEA in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This will compete with your product for binding to the silica, resulting in sharper peaks.
-
Alternative Stationary Phases:
-
Amine-functionalized Silica: Using a pre-treated, amine-functionalized silica gel can provide a more inert surface for the purification of basic compounds.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of amines. Basic or neutral alumina can be effective.
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase (C18) flash chromatography can be an excellent option. The separation is based on hydrophobicity, avoiding the acid-base interaction issues. A typical mobile phase would be a gradient of acetonitrile in water or methanol in water, sometimes with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, though this would result in the salt form of your compound.
-
Issue 2: Presence of Persistent Impurities After Column Chromatography
Question: After column chromatography, I still observe impurities in my final product. What are the likely impurities and how can I remove them?
Answer: The impurities present will depend on the synthetic route used. A common synthesis involves the reaction of 3-nitrobenzoyl chloride with 1-methylpiperazine, followed by reduction of the nitro group. Potential impurities include:
-
(3-Nitrophenyl)(4-methylpiperazin-1-yl)methanone: The unreduced nitro-intermediate. This compound is significantly less polar than the desired amine. A well-optimized column chromatography should separate it. If it persists, ensure your reduction reaction has gone to completion.
-
Unreacted 1-methylpiperazine: This is a highly polar and water-soluble starting material. An acidic wash of the organic layer during the work-up should effectively remove it.
-
Byproducts from the reduction: Depending on the reducing agent used (e.g., SnCl2, Fe/HCl, H2/Pd-C), various byproducts can form.
To improve purity, consider the following:
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving less basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your product back into an organic solvent.
-
Recrystallization or Salt Formation: Your product, being a crystalline solid, may be amenable to recrystallization. Alternatively, you can form a salt (e.g., hydrochloride, sulfate) which can often be purified by recrystallization from a suitable solvent system. The pure amine can then be regenerated by treatment with a base.
Issue 3: Low Recovery of the Product from the Column
Question: I am experiencing low yields after column chromatography. It seems my product is sticking to the column. How can I improve the recovery?
Answer: Low recovery is often due to the strong interaction between the basic amine and the acidic silica gel, as mentioned in Issue 1. To improve recovery:
-
Use a Modified Mobile Phase: The addition of triethylamine to the eluent is crucial to prevent your product from irreversibly binding to the silica.
-
Deactivate the Silica Gel: You can pre-treat the silica gel by flushing the packed column with the mobile phase containing the basic modifier before loading your sample.
-
Use an Alternative Stationary Phase: As suggested before, switching to alumina or amine-functionalized silica can significantly improve recovery.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for silica gel column chromatography of this compound?
A1: A good starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with the addition of 1% triethylamine. For example, you can start with 100% DCM and gradually increase the methanol concentration (e.g., 0-10%). Use thin-layer chromatography (TLC) with the same solvent system (including the TEA) to determine the optimal eluent composition for separation.
Q2: Can I purify this compound by recrystallization? What solvents should I try?
A2: Yes, recrystallization can be an effective purification method if the crude product is reasonably pure. The choice of solvent depends on the impurity profile. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. You can try solvent systems such as:
-
Ethanol/Water
-
Isopropanol/Hexanes
-
Ethyl Acetate/Hexanes
-
Toluene
Q3: How can I confirm the purity and identity of my final product?
A3: The purity and identity of this compound can be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)
| Purification Method | Mobile Phase / Solvent | Purity (by HPLC) | Yield | Advantages | Disadvantages |
| Silica Gel Chromatography | DCM/MeOH + 1% TEA | >98% | 70-85% | Good separation, widely available. | Can have tailing without a modifier. |
| Alumina Chromatography | Ethyl Acetate/Hexanes | >97% | 75-90% | Good for basic compounds. | Can be less resolving than silica. |
| Reversed-Phase HPLC | Acetonitrile/Water + 0.1% TFA | >99% | 50-70% | High purity, good for polar compounds. | Lower capacity, requires salt removal. |
| Recrystallization | Ethanol/Water | >99% (if crude >95%) | 60-80% | Simple, scalable, high purity. | Dependent on impurity profile. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on a general procedure for the purification of a similar compound, (1-Adamantyl)(3-aminophenyl)methanone, and has been adapted for the target molecule.[1]
-
Preparation of the Slurry: In a fume hood, weigh out the appropriate amount of silica gel (typically 50-100 times the weight of your crude product) and make a slurry with the starting eluent (e.g., 100% Dichloromethane with 1% Triethylamine).
-
Packing the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Loading the Sample: Dissolve your crude this compound in a minimal amount of the starting eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
-
Elution: Begin elution with the starting solvent, gradually increasing the polarity by adding methanol. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for column chromatography purification.
Given that this compound contains a piperazine moiety, a common scaffold in kinase inhibitors, it may act as an inhibitor of signal transduction pathways involved in cell proliferation and survival. A plausible, though speculative, signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
References
Stability issues of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in solution?
A1: Based on its chemical structure, which contains an amide linkage and an aromatic amine, this compound may be susceptible to several degradation pathways in solution. Key potential stability issues include:
-
Hydrolysis: The amide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of 3-aminobenzoic acid and 1-methylpiperazine.
-
Oxidation: The aromatic amino group is a potential site for oxidation, which can be accelerated by the presence of oxygen, metal ions, or light. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light, especially UV radiation, may induce degradation of the molecule.
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions.
Q2: What are the initial signs of degradation of this compound in my solution?
A2: Initial indicators of degradation can include:
-
A change in the color or clarity of the solution.
-
The appearance of new peaks or a decrease in the main peak area in your chromatographic analysis (e.g., HPLC, LC-MS).
-
A shift in the pH of the solution.
-
Precipitation of insoluble degradation products.
Q3: How can I establish the intrinsic stability of this compound?
A3: To understand the stability of the molecule, "forced degradation" or "stress testing" studies are recommended.[1][2][3] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[1][3] This information is crucial for developing stable formulations and analytical methods.[1][4]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Solution
Possible Causes:
-
Chemical Instability: The compound may be degrading due to hydrolysis or oxidation.
-
Adsorption to Container: The compound may be adsorbing to the surface of the storage vessel (e.g., plasticware).
-
Precipitation: The compound's solubility limit may have been exceeded in the chosen solvent or buffer.
Recommended Solutions:
| Recommended Solution | Detailed Steps |
| Assess Chemical Stability | Perform a forced degradation study under hydrolytic (acidic, basic, neutral), oxidative, and photolytic conditions. Analyze samples at various time points using a stability-indicating method like HPLC-UV or LC-MS. |
| Use Low-Binding Materials | If adsorption is suspected, switch to low-binding microcentrifuge tubes or plates. |
| Confirm Solubility | Determine the solubility of the compound in the experimental medium before preparing stock solutions. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Causes:
-
Degradation Products: New peaks likely represent products formed from the degradation of this compound.
-
Impurities: The new peaks could be impurities from the initial material or contaminants from the solvent or container.
Recommended Solutions:
| Recommended Solution | Detailed Steps |
| Characterize Unknown Peaks | Utilize LC-MS/MS to obtain the mass of the unknown peaks and deduce their potential structures. Compare the fragmentation pattern with the parent compound. |
| Run a Blank Sample | Analyze a sample of the solvent/buffer without the compound to rule out contamination. |
| Perform Forced Degradation | Compare the peaks from your experimental sample to those generated during a forced degradation study to see if they match known degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 70°C.
-
Photostability: Expose the solid compound and a solution to a calibrated light source (as per ICH Q1B guidelines).
3. Sample Analysis:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: HPLC-UV Method for Stability Testing
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Data Presentation
The results from stability studies should be tabulated to clearly present the extent of degradation over time under different stress conditions.
Table 1: Example Data Table for Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Area of Major Degradant 1 (%) | Area of Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 N HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 85.2 | 12.1 | 0.5 | 97.8 | |
| 24 | 65.7 | 28.9 | 1.8 | 96.4 | |
| 0.1 N NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 78.9 | 18.5 | 0.8 | 98.2 | |
| 24 | 50.1 | 45.3 | 2.1 | 97.5 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 92.5 | 5.3 | 1.1 | 98.9 | |
| 24 | 80.3 | 15.6 | 2.5 | 98.4 |
Visualizations
The following diagrams illustrate key workflows and potential degradation pathways.
References
Technical Support Center: Overcoming Solubility Challenges with (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a concentrated organic solvent stock like DMSO, is precipitating when I dilute it into an aqueous buffer. What is causing this and how can I prevent it?
A1: This is a frequent challenge encountered with hydrophobic compounds. The significant shift in solvent polarity from a highly organic environment to a predominantly aqueous one leads to the compound "crashing out" of the solution.[1] This can be further aggravated by high salt concentrations in the buffer, a process known as "salting out".[1]
Here are some initial strategies to address this issue:
-
Decrease the Final Concentration: Your intended concentration might be exceeding the compound's aqueous solubility limit. Attempt to use a lower final concentration.[1]
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, try adding the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps to avoid localized supersaturation.[1]
-
Utilize a Co-solvent: Including a water-miscible organic solvent in your final aqueous solution can enhance the solubility of your compound.[2]
-
Adjust the pH: For ionizable compounds, modifying the pH of the aqueous buffer can have a substantial effect on solubility.[2][3]
Q2: What are the primary factors that influence the solubility of a compound like this compound?
A2: The solubility of a compound is governed by its physicochemical properties and the characteristics of the solvent. Key factors include:
-
Physicochemical Properties of the Compound: This includes its molecular structure, polarity, ability to form hydrogen bonds, and crystal lattice energy.
-
Solvent Properties: The polarity, pH, and temperature of the solvent are critical.
-
Presence of Additives: Co-solvents, surfactants, and complexing agents can significantly alter solubility.[4]
-
Physical Form of the Compound: The crystalline or amorphous state of the solid can impact its solubility.[3]
Q3: Can the amine groups in this compound be leveraged to improve its solubility?
A3: Yes, the presence of amine groups in the molecule offers a strategic advantage for solubility enhancement. Amines are basic and can be protonated to form more soluble salts. Adjusting the pH of the solution to be more acidic will increase the ionization of the amine groups, which generally leads to greater aqueous solubility.[3] This is a fundamental principle in the formulation of many amine-containing pharmaceutical compounds.[5][6]
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific solubility problems.
Issue 1: Compound fails to dissolve in the desired aqueous buffer.
-
Question: I am unable to dissolve this compound in my standard phosphate-buffered saline (PBS) at the desired concentration. What steps can I take?
-
Answer: When a compound shows poor solubility in a standard aqueous buffer, a systematic approach to formulation development is necessary. Below is a workflow to guide your efforts.
-
pH Adjustment: Given the presence of amine groups, the compound is likely basic. Lowering the pH of your buffer should increase its solubility. Experiment with a range of acidic pH values (e.g., pH 2, 4, 6) to determine the optimal pH for dissolution.[3]
-
Co-solvents: If pH adjustment is insufficient or not compatible with your experimental design, introduce a water-miscible co-solvent.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 5-10%) and incrementally increase it until the compound dissolves.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[7] Consider using non-ionic surfactants like Tween® 80 or Polysorbate 80 at concentrations above their critical micelle concentration (CMC).
-
Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are common choices.
Issue 2: Variability in solubility results between experiments.
-
Question: I am observing inconsistent solubility for this compound across different batches of experiments. What could be the cause of this variability?
-
Answer: Inconsistent results often point to subtle variations in experimental conditions or the solid-state properties of the compound.
-
Solid State Properties: Ensure you are using the same polymorphic form of the compound in all experiments. Different crystal forms can exhibit different solubilities.
-
Buffer Preparation: Inconsistencies in buffer pH or ionic strength can significantly impact solubility. Standardize your buffer preparation protocol.
-
Temperature: Solubility is temperature-dependent.[8] Ensure all experiments are conducted at a consistent and controlled temperature.
-
Equilibration Time: It is crucial to allow sufficient time for the solution to reach equilibrium. For thermodynamic solubility measurements, this can take 24 hours or longer.[9]
Data Presentation: Solubility Enhancement Strategies
The following tables summarize common approaches and quantitative parameters for improving the solubility of poorly soluble compounds.
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range (%) | Notes |
| Ethanol | 5 - 20 | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 10 - 40 | A common vehicle for parenteral formulations.[2] |
| Polyethylene Glycol (PEG 400) | 10 - 50 | Effective for a wide range of hydrophobic compounds.[10] |
| Dimethyl Sulfoxide (DMSO) | < 1 | Often used for initial stock solutions, but high concentrations can be toxic to cells. |
Table 2: pH Adjustment for a Hypothetical Weakly Basic Compound (pKa = 7.5)
| pH | Degree of Ionization (%) | Expected Relative Solubility |
| 9.5 | 1 | Low |
| 7.5 | 50 | Moderate |
| 5.5 | 99 | High |
| 3.5 | 99.99 | Very High |
Note: This table illustrates the theoretical impact of pH on the solubility of a weakly basic compound. The actual solubility will need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This high-throughput method is useful for early-stage assessment of compound solubility.[11]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 198 µL of your aqueous buffer into the wells of a 96-well microplate.
-
Add 2 µL of the 10 mM stock solution to the first row of wells to achieve a starting concentration of 100 µM.
-
Perform serial dilutions down the plate to create a concentration gradient.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours, with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is the concentration at which a significant increase in turbidity (precipitation) is observed.[11]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a phase-solubility study to determine the effect of a complexing agent.
-
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound to each solution in separate vials.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in each sample using a suitable analytical method, such as HPLC-UV.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble inclusion complex.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Cell Toxicity with (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing unexpected cell toxicity in assays involving (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cell toxicity when using a novel small molecule like this compound?
A1: Toxicity from a novel small molecule in cell culture can stem from several factors:
-
High Concentrations: Concentrations significantly above the intended effective dose can lead to non-specific effects and cell death.[1]
-
Off-Target Effects: The compound may interact with cellular targets other than the intended one, causing unintended toxic consequences.[1][2]
-
Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations.[1]
-
Metabolite Toxicity: Cellular metabolism of the compound can sometimes produce toxic byproducts.[1]
-
Compound Instability: The compound may degrade in the culture medium, leading to the formation of toxic substances.
-
Inhibition of Essential Cellular Processes: The compound might inadvertently interfere with pathways crucial for cell survival.[1]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The optimal concentration should be empirically determined for each cell line and assay. A dose-response experiment is crucial to identify a concentration that provides the desired biological effect without causing significant cell death. This typically involves a cytotoxicity assay (e.g., MTT, XTT, or CCK-8) to determine the half-maximal inhibitory concentration (IC50) for toxicity.[3]
Q3: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?
A3: If your vehicle control is showing toxicity, it is important to first determine the maximum concentration of the solvent that your specific cell line can tolerate. For most cell lines, DMSO concentrations should be kept below 0.5%, and ideally below 0.1%. Ensure that the final solvent concentration is consistent across all wells, including the untreated controls.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected cell toxicity in your assays.
Problem 1: High levels of cell death observed at all tested concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration calculation or dilution. | Double-check all calculations and ensure proper dilution of the stock solution. |
| Compound has inherent high toxicity to the cell line. | Perform a broad dose-response curve, starting from very low (nanomolar) concentrations, to determine the IC50 for toxicity. |
| Contamination of the compound stock. | Use a fresh, unopened vial of the compound if available. If not, consider analytical methods to check the purity of your stock. |
| Cell line is particularly sensitive. | Test the compound on a different, more robust cell line to see if the effect is cell-type specific. |
Problem 2: Cell toxicity is observed, but the results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health and passage number. | Use cells from a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in compound preparation. | Prepare a fresh stock solution of the compound for each experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to increased compound concentration. Fill the outer wells with sterile PBS or media. |
| Inconsistent incubation times. | Ensure that all plates are incubated for the exact same duration. |
Experimental Protocols
Protocol: Determining the Cytotoxic IC50 using a CCK-8 Assay
This protocol outlines a standard method for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank), cells with medium (negative control), and cells with medium and the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours, until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (e.g., MRC-5 Fibroblasts) after 24-hour exposure.
| Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 10 | 1.15 | 0.09 | 92.0% |
| 50 | 0.88 | 0.06 | 70.4% |
| 100 | 0.61 | 0.05 | 48.8% |
| 200 | 0.32 | 0.04 | 25.6% |
| 500 | 0.15 | 0.03 | 12.0% |
Note: This is example data and does not represent actual experimental results.
Visualizations
Caption: A workflow for troubleshooting unexpected cell toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesized silver nanoparticles from Moringa: Potential for preventative treatment of SARS-CoV-2 contaminated water | PLOS One [journals.plos.org]
Optimizing dosage for in vivo experiments with (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Disclaimer: Information regarding the specific compound (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is not extensively available in public literature. The following guidance is based on the broader class of PIM kinase inhibitors and is intended to support researchers in designing, executing, and interpreting their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are PIM kinases and why are they a target for cancer therapy?
A1: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival, proliferation, and migration.[1][2] Their expression is often upregulated in various cancers, including hematological malignancies and solid tumors like prostate cancer, making them an attractive target for therapeutic intervention.[3][4] PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription, often downstream of the JAK/STAT signaling pathway.[1]
Q2: I am not observing the expected tumor growth inhibition with my PIM kinase inhibitor. What are potential reasons?
A2: Several factors can contribute to a lack of efficacy in vivo.[3]
-
Compound Formulation and Stability: Ensure the inhibitor is properly formulated for in vivo administration and remains stable. Poor solubility is a common issue with small molecule kinase inhibitors and can lead to precipitation or "crashing out" when introduced into an aqueous environment.[5]
-
Dosage and Pharmacokinetics: The administered dose may be insufficient to achieve therapeutic concentrations within the tumor tissue. A pharmacokinetic (PK) study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound in the chosen animal model.[3]
-
Tumor Model Selection: The selected cancer model may not be dependent on the PIM signaling pathway for its growth and survival. It is crucial to confirm the expression and activity of PIM kinases in your specific cell line or xenograft model.[3]
-
PIM Kinase Redundancy: The three PIM kinase isoforms can have overlapping functions. If your inhibitor is specific to one isoform, the others might compensate. A pan-PIM inhibitor, which targets all three isoforms, may be more effective in such cases.[3]
Q3: My PIM kinase inhibitor shows high potency in biochemical assays but is less effective in cell-based or in vivo studies. Why?
A3: This is a common challenge in drug development. Discrepancies between biochemical and cellular/in vivo potency can arise from several factors, including poor cell permeability, rapid metabolism, or efflux by transporters out of the target cells.[6][7] The compound's physicochemical properties, such as its lipophilicity and polar surface area, can influence its ability to cross cell membranes.[6]
Q4: What are common challenges associated with compounds containing a piperazine moiety?
A4: Piperazine is a common scaffold in medicinal chemistry.[8] While it can improve physicochemical properties, some piperazine derivatives may exhibit poor oral bioavailability.[9] This can be due to factors like low aqueous solubility or first-pass metabolism. Formulation strategies or chemical modifications to create a more soluble prodrug are potential solutions.[9]
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation
-
Symptom: The compound precipitates when preparing the dosing solution or upon administration. Inconsistent results are observed between animals.
-
Possible Cause: The inhibitor has low aqueous solubility.
-
Troubleshooting Steps:
-
Optimize Vehicle Formulation: For many kinase inhibitors, a multi-component vehicle is necessary.[5] A common formulation for oral administration includes a combination of a primary solvent like DMSO, a co-solvent such as PEG300, and a surfactant like Tween 80, all diluted in saline or water.[5]
-
pH Adjustment: The solubility of many kinase inhibitors is dependent on pH. Adjusting the pH of the formulation buffer may increase the compound's ionization and enhance its aqueous solubility.[5]
-
Advanced Formulation Strategies: For compounds with very poor solubility, consider more advanced techniques such as creating cyclodextrin complexes or lipid-based formulations to improve bioavailability.[5]
-
Fresh Preparations: Always prepare dosing solutions fresh daily to avoid degradation or precipitation over time.[5]
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Symptom: Animals exhibit signs of toxicity such as weight loss, lethargy, or other adverse effects not anticipated from in vitro studies.
-
Possible Cause: Off-target effects of the inhibitor or toxicity of the vehicle.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.[10]
-
Dose Reduction: Test lower doses to determine if a therapeutic window can be established where anti-tumor efficacy is maintained without significant toxicity.[10]
-
Histopathological Analysis: In case of unexpected death, perform a necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.[3]
-
Assess Off-Target Activity: If possible, profile the inhibitor against a panel of other kinases to identify potential off-target interactions that could be responsible for the observed toxicity.
-
Data Summary
Since no specific in vivo data for this compound is available, the following table summarizes dosages for other PIM kinase inhibitors found in the literature to provide a general reference.
| PIM Kinase Inhibitor | Animal Model | Cancer Type | Dosage and Route | Observed Effect |
| Unnamed PIM-1 Inhibitor | Xenograft Mouse Model | Prostate Cancer | 4.2 mg/kg, i.p. | 64.2% tumor inhibition ratio.[11] |
| AZD1208 | Xenograft Mouse Model | Acute Myeloid Leukemia (AML) | Not specified | Reduced tumor growth when combined with a FLT3 inhibitor.[12] |
| PIM-1 specific mAb | DU145 Xenograft (SCID mice) | Human Prostate Cancer | 0.5 mg initial dose, then 0.25 mg x 6, i.p. | Substantially inhibited tumor growth.[3] |
| TP-3654 | Xenograft Mouse Model | Bladder Cancer | Orally bioavailable | Reduced tumor growth.[13] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol is a general guideline and requires optimization for the specific inhibitor, tumor model, and experimental objectives.[3]
-
Cell Culture: Culture a cancer cell line known to have active PIM signaling (e.g., MV4-11 for leukemia, PC-3 for prostate cancer) under standard sterile conditions.
-
Animal Model: Utilize immunocompromised mice (e.g., BALB/c nude or SCID mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³), measuring with calipers 2-3 times per week.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically n=5-10 mice per group).
-
Drug Formulation and Administration:
-
Prepare the PIM kinase inhibitor in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
The control group receives the vehicle only.
-
Administer the inhibitor and vehicle according to the determined schedule (e.g., daily via intraperitoneal injection or oral gavage).
-
-
Monitoring:
-
Continue to monitor tumor growth throughout the study.
-
Record the body weight of each mouse regularly as an indicator of general health and toxicity.
-
-
Endpoint: At the end of the study (defined by tumor size limits or study duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).
Visualizations
PIM Kinase Signaling Pathway
Caption: The JAK/STAT pathway is a key upstream regulator of PIM kinase expression.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for assessing PIM inhibitor efficacy in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Artifacts in Screening Assays with Novel Piperazine Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common artifacts and sources of interference in screening assays involving novel piperazine compounds. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and mitigate these issues for more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my piperazine compounds showing activity across multiple, unrelated screening assays?
A1: This phenomenon is often attributed to the compound acting as a Pan-Assay Interference Compound (PAINS).[1] PAINS are compounds that appear as "hits" in many different high-throughput screening (HTS) assays due to nonspecific activity or interference with the assay technology itself, rather than specific interaction with the intended biological target.[2] While not all piperazine-containing molecules are PAINS, certain structural motifs can lead to nonspecific interactions.[1] It is crucial to perform counter-screens and orthogonal assays to rule out false positives.[3][4]
Q2: Could my piperazine compound be interfering with the assay technology?
A2: Yes, assay interference is a common source of false positives.[4][5][6] Potential mechanisms of interference include:
-
Fluorescence: The compound itself may be fluorescent, interfering with assays that use fluorescence as a readout.[6][7]
-
Aggregation: Some compounds form aggregates at higher concentrations, which can sequester and inhibit enzymes nonspecifically.[2]
-
Redox Activity: The compound may have redox properties that interfere with assay components.[2][6]
-
Reactivity: The compound may react with assay reagents, such as luciferase substrates or thiol groups on proteins.[8]
Q3: Can the metabolic activation of piperazine compounds cause artifacts?
A3: Yes, the piperazine ring can undergo bioactivation, particularly by Cytochrome P450 (CYP) enzymes in liver microsomes or cell-based assays.[9][10] This can lead to the formation of reactive metabolites, such as iminium ions, which can covalently bind to proteins and other nucleophiles within the assay, resulting in a false-positive signal.[9][10]
Q4: My screening assay uses human liver microsomes. What specific issues should I be aware of with piperazine compounds?
A4: When using liver microsomes, a primary concern is the potential for your piperazine compound to inhibit or be metabolized by CYP enzymes.[11][12][13] Many piperazine derivatives are known inhibitors of major CYP isoforms (e.g., CYP3A4, CYP2D6).[11][12][13] This can lead to:
-
Direct inhibition of the target if it is a CYP enzyme.
-
Alteration of the metabolism of a probe substrate in a CYP inhibition assay, leading to a false positive.
-
Formation of reactive metabolites that cause nonspecific effects, as described in Q3. [9][10]
Troubleshooting Guides
Problem 1: High Hit Rate or Apparent Promiscuity of a Piperazine Compound
If your piperazine compound is active in multiple unrelated assays, it is crucial to determine if it is a true hit or an artifact.
Caption: Workflow for troubleshooting promiscuous piperazine compounds.
-
Orthogonal Assay: If your primary screen is fluorescence-based, an orthogonal assay could be based on absorbance, luminescence, or a label-free technology like Surface Plasmon Resonance (SPR).[4] The goal is to use a detection method that is not susceptible to the same interference artifacts.
-
Dose-Response Curve Analysis: A classic, steep dose-response curve is expected for specific binders. A shallow or irregular curve may indicate nonspecific activity or aggregation.
-
Compound Aggregation Assay:
-
Dynamic Light Scattering (DLS): A direct method to detect aggregates. Prepare your compound at concentrations used in the screening assay and analyze with a DLS instrument. The presence of large particles indicates aggregation.
-
Detergent Counter-Screen: Rerun the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in compound activity suggests that aggregation was responsible for the initial result.
-
Problem 2: Suspected Interference with Assay Technology
If you suspect your piperazine compound is directly interfering with the assay components or technology, the following steps can help confirm this.
Caption: Workflow for identifying assay technology interference.
-
No-Target Control:
-
Prepare your assay as usual, but replace the biological target (e.g., enzyme, receptor) with buffer.
-
Add your piperazine compound at various concentrations.
-
A signal change in the absence of the target indicates direct interference with the assay's detection system.
-
-
Compound Fluorescence Scan:
-
Using a plate reader, measure the fluorescence emission spectrum of your compound at the excitation and emission wavelengths of your assay.
-
Significant fluorescence at these wavelengths confirms that your compound is autofluorescent and can interfere with fluorescence-based readouts.[7]
-
-
Luciferase Inhibition Assay:
-
If using a luciferase-based assay, perform a counter-screen with purified luciferase enzyme.
-
Add your piperazine compound to a solution of luciferase and its substrate.
-
A decrease in luminescence indicates direct inhibition of the luciferase enzyme.
-
Problem 3: Potential for Bioactivation and Reactive Metabolites
In cell-based assays or those using liver microsomes, the formation of reactive metabolites from piperazine compounds is a significant concern.
Caption: Bioactivation of piperazine compounds by CYP450 enzymes.
-
Reactive Metabolite Trapping Assay:
-
Objective: To detect the formation of reactive electrophilic metabolites.
-
Methodology:
-
Incubate your piperazine compound with human liver microsomes and a NADPH regenerating system.
-
In parallel incubations, include a nucleophilic trapping agent such as glutathione (GSH) or potassium cyanide (KCN).[9]
-
After incubation, analyze the samples by LC-MS/MS.
-
The presence of GSH or cyanide adducts of your compound confirms the formation of reactive metabolites.[9]
-
-
-
CYP450 Inhibition Assay (Fluorogenic):
-
Objective: To determine if your piperazine compound inhibits major CYP isoforms.
-
Methodology:
-
Use commercially available kits containing recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), a fluorogenic probe substrate for each, and a NADPH regenerating system.[14]
-
Incubate the enzyme and your compound for a set period.
-
Add the probe substrate and measure the fluorescence over time.
-
A decrease in the rate of fluorescence generation compared to a vehicle control indicates inhibition.[14]
-
It is important to run a control to check for autofluorescence or quenching by the test compound.[14]
-
-
Data Summary Tables
Table 1: Common CYP450 Isoforms Inhibited by Piperazine Derivatives
| CYP Isoform | Known Piperazine Inhibitors | Typical Probe Substrate |
| CYP3A4 | Various substituted piperazines | Midazolam, Testosterone |
| CYP2D6 | Various substituted piperazines | Dextromethorphan, Bufuralol |
| CYP2C9 | - | Diclofenac, Tolbutamide |
| CYP2C19 | - | S-mephenytoin, Omeprazole |
| CYP1A2 | - | Phenacetin, Caffeine |
Data compiled from publicly available literature. Inhibition is structure-dependent.[11][12][13]
Table 2: Troubleshooting Summary for Common Artifacts
| Artifact Type | Primary Cause | Recommended Initial Action | Confirmatory Experiment |
| Promiscuity | Nonspecific activity (PAINS-like behavior) | Run orthogonal assay | Dose-response curve analysis, aggregation assay |
| Assay Interference | Compound interacts with assay components | Run no-target control | Fluorescence scan, luciferase inhibition assay |
| Bioactivation | Formation of reactive metabolites | Include nucleophilic trapping agents in microsomal incubations | LC-MS/MS analysis for adducts |
| CYP Inhibition | Compound inhibits metabolic enzymes | Perform fluorogenic CYP inhibition screen | Determine IC50 values for specific CYP isoforms |
References
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Technical Support Center: Enhancing the Biological Activity of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and biological evaluation of this compound derivatives.
Synthesis Troubleshooting
Question 1: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of your starting materials.[1]
-
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1]
-
Troubleshooting: Screen a variety of ligands (e.g., XPhos, SPhos) and palladium sources (e.g., Pd2(dba)3, Pd(OAc)2).
-
-
Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions. Strong bases like sodium tert-butoxide (NaOtBu) might cause decomposition of sensitive starting materials.[1][2]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species.[1]
-
Troubleshooting: Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1]
-
-
Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition.[1]
-
Troubleshooting: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A temperature screen may be necessary to find the ideal conditions.[2]
-
-
Question 2: My reaction is producing a significant amount of the di-substituted piperazine byproduct. How can I improve mono-selectivity?
Answer: The formation of di-substituted products is a common side reaction in piperazine chemistry due to the presence of two reactive secondary amine groups.[3] Several strategies can be employed to favor mono-substitution.
-
Mitigation Strategies:
-
Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[2][3]
-
Troubleshooting: While effective, this method requires the removal of excess piperazine after the reaction, which can be challenging.[3]
-
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the first substitution.[2][3]
-
Troubleshooting: This multi-step process can lower the overall yield. Ensure each step (protection, alkylation/acylation, and deprotection) goes to completion before proceeding.[3]
-
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize di-substitution.[2]
-
Biological Assay Troubleshooting
Question 3: I am observing high variability in my in vitro cytotoxicity assay (e.g., MTT assay) results. What could be the cause?
Answer: High variability in cell-based assays can stem from several sources, ranging from cell culture practices to procedural inconsistencies.
-
Potential Causes & Solutions:
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent and optimal density. Over-confluent or unhealthy cells will respond inconsistently.
-
Compound Solubility: Poorly soluble compounds can precipitate in the culture medium, leading to inaccurate concentrations and variable effects.
-
Troubleshooting: Use a solvent like DMSO to prepare stock solutions and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.[4]
-
-
Incubation Time: The duration of compound exposure can significantly impact the results.[5]
-
Troubleshooting: Optimize the incubation time (e.g., 24, 48, 72 hours) based on the cell line's doubling time and the compound's expected mechanism of action.[5]
-
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in both cell number and compound concentration.
-
Troubleshooting: Use calibrated pipettes and ensure proper mixing of solutions.
-
-
Question 4: My compound induces cell death, but I am unsure if it is through apoptosis or necrosis. How can I differentiate between the two?
Answer: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to distinguish between different stages of cell death.[5]
-
Interpreting the Results:
Frequently Asked Questions (FAQs)
Synthesis FAQs
Q1: What are the most common side reactions in piperazine synthesis? A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the specific synthetic route. Careful control of reaction conditions and choice of reagents can minimize these.[2]
Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine? A2: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second, different substituent can be introduced at the other nitrogen atom.[2]
Biological Activity FAQs
Q3: What are the common biological activities reported for piperazine derivatives? A3: Piperazine derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[4] In oncology, they have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[5][6][7]
Q4: Which signaling pathways are commonly modulated by anticancer piperazine derivatives? A4: Piperazine derivatives can exert their anticancer effects by targeting multiple signaling pathways that are crucial for cancer cell survival and proliferation.[5] A key pathway often implicated is the PI3K/AKT/mTOR pathway, which is central to cell growth and survival.[5][8] Some derivatives also target Src family kinases and BCR-ABL.[5]
Q5: How is the anticancer activity of these compounds typically quantified? A5: The in vitro anticancer activity is commonly quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower value indicates higher potency.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.
| Derivative Type | Cancer Cell Line | Cancer Type | GI50 (µM) | Reference |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [5] |
| Vindoline-Piperazine Conjugate | MDA-MB-468 | Breast Cancer | 1.00 | [6] |
| Vindoline-Piperazine Conjugate | HOP-92 | Non-small cell lung cancer | 1.35 | [6] |
| Piperazine Amide Derivative | MDA-MB-231 | Breast Cancer | 11.3 | |
| Pyrazolo[3,4-d]pyrimidine-Piperazine | MCF-7 | Breast Cancer | 5.00 - 32.52 | [9] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[4]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[5]
-
Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[4][5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Materials:
-
Treated and control cells
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
-
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI solution to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add additional 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[5]
-
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Inhibition of the PI3K/AKT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Disclaimer: This technical support center provides a framework for understanding and troubleshooting potential off-target effects of chemical compounds. The specific quantitative data, experimental protocols, and signaling pathways described herein are illustrative and based on publicly available information for structurally related kinase inhibitors. As of the last update, no specific off-target profiling data for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 160647-73-4) is publicly available. Researchers are strongly advised to perform their own comprehensive selectivity profiling for this specific compound.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype that does not align with the known on-target activity of our compound, which is structurally similar to this compound. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. Compounds containing privileged scaffolds, such as the piperazine moiety, are known to interact with multiple protein families, particularly protein kinases. We recommend performing a broad kinase selectivity screen to identify potential off-target interactions that could explain the observed phenotype.
Q2: Our in vitro biochemical assays show high selectivity for the primary target, but in-cell assays suggest a different mechanism of action. What could be the reason for this discrepancy?
A2: Discrepancies between biochemical and cellular assays can arise from several factors:
-
Cellular permeability and metabolism: The compound may be metabolized in cells to a more or less active form, or it may not efficiently reach the intracellular target.
-
Presence of competing endogenous ligands: High intracellular concentrations of ATP, for example, can affect the potency of ATP-competitive inhibitors.
-
Off-target engagement in a cellular context: The compound may interact with other proteins within the cell that are not present in the biochemical assay, leading to a different overall cellular response. We recommend employing cellular target engagement assays, such as NanoBRET, to confirm target binding within intact cells.
Q3: How can we confirm that an observed off-target effect is responsible for a specific cellular outcome?
A3: Target validation is crucial. Several approaches can be used:
-
Use of structurally distinct inhibitors: Test other potent and selective inhibitors of the suspected off-target to see if they replicate the phenotype.
-
Genetic approaches: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the suspected off-target protein. If the phenotype is rescued or mimicked, it provides strong evidence for the off-target interaction.
-
Chemical proteomics: Employ methods like affinity chromatography with the compound as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Troubleshooting Guides
Issue 1: High background signal or false positives in kinase screening assays.
-
Possible Cause: Compound precipitation at high concentrations.
-
Troubleshooting Step: Visually inspect assay plates for precipitation. Determine the kinetic solubility of the compound in the assay buffer. Test a narrower and lower concentration range.
-
-
Possible Cause: Interference with the assay detection method (e.g., fluorescence or luminescence).
-
Troubleshooting Step: Run a control experiment without the kinase to see if the compound itself affects the assay signal.
-
-
Possible Cause: Non-specific inhibition due to compound aggregation.
-
Troubleshooting Step: Include a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration) in the assay buffer to disrupt aggregates.
-
Issue 2: Inconsistent IC50 values across different experimental runs.
-
Possible Cause: Variability in reagent preparation (e.g., ATP or substrate concentration).
-
Troubleshooting Step: Prepare large batches of stock solutions for all critical reagents. Ensure accurate and consistent pipetting. Use a well-characterized control inhibitor to monitor assay performance.
-
-
Possible Cause: Enzyme instability or batch-to-batch variation.
-
Troubleshooting Step: Aliquot and store the kinase at the recommended temperature. Qualify each new batch of enzyme by running a full dose-response curve with a control inhibitor.
-
Quantitative Data Summary
The following table presents a hypothetical kinase selectivity profile for a compound structurally related to this compound. This data is for illustrative purposes only and should not be considered representative of the actual off-target profile of this compound.
| Kinase Target Family | Kinase | IC50 (nM) | % Inhibition @ 1 µM |
| Tyrosine Kinase | ABL1 | 50 | 95 |
| SRC | 250 | 80 | |
| VEGFR2 | 1,200 | 45 | |
| Serine/Threonine Kinase | ROCK1 | >10,000 | <10 |
| PKA | 8,500 | 15 | |
| CDK2 | >10,000 | <5 |
Experimental Protocols
Protocol: In Vitro Kinase Selectivity Profiling (Luminometric Assay)
This protocol outlines a representative methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- ATP Solution: Prepare a stock solution of ATP in water and dilute it in kinase buffer to the desired concentration (often at the Km for each specific kinase).
- Substrate Solution: Dissolve the appropriate peptide substrate for each kinase in kinase buffer.
- Test Compound: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
2. Assay Procedure:
- Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.
- Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of the ATP solution.
- Incubate the reaction for 60 minutes at room temperature.
- Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
- Incubate for 10 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Normalize the data using wells containing a positive control (no inhibition) and a negative control (maximal inhibition).
- Plot the normalized data as a function of the log of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Interpreting unexpected results in (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone experiments
Welcome to the technical support center for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (Catalog No. Z-35737).[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and interpret unexpected results during experiments with this compound.
Section 1: Synthesis and Purification
Issues during the synthesis and purification of piperazine derivatives are common. This section addresses potential hurdles in producing high-purity this compound.
FAQ 1: Low Yield of Final Product
Question: I am synthesizing this compound by reacting 3-nitrobenzoyl chloride with 1-methylpiperazine, followed by reduction of the nitro group. My overall yield is consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in this two-step synthesis can arise from several factors in either the acylation or the reduction step.
Troubleshooting Guide for Low Yield:
-
Acylation Step Issues:
-
Di-acylation: The most common side reaction is the formation of a di-substituted product where the acyl chloride reacts with both nitrogens of a piperazine molecule if piperazine itself is used instead of N-methylpiperazine.[2] However, with 1-methylpiperazine, this is not an issue.
-
Base and Stoichiometry: The reaction of an acyl chloride with 1-methylpiperazine generates HCl, which protonates the amine, rendering it unreactive.[3] The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl.[3] Ensure at least 1.1 equivalents of base are used.
-
Reaction Conditions: The reaction should be run at a low temperature (e.g., 0 °C) during the dropwise addition of the acyl chloride to control the exothermic reaction.[2]
-
-
Reduction Step Issues:
-
Incomplete Reduction: The reduction of the nitro group to an amine can be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Inactivation: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned or inactive. Ensure you are using a fresh, high-quality catalyst.
-
Alternative Reducing Agents: Consider alternative reduction methods such as using iron powder in acidic medium (e.g., acetic acid or NH4Cl) or tin(II) chloride, which are effective for nitro group reduction.
-
Table 1: Troubleshooting Summary for Low Acylation Yield
| Potential Cause | Recommended Action | Expected Outcome |
| HCl Protonation | Add 1.1-1.2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA).[3] | Increased yield by preventing starting material inactivation. |
| Suboptimal Temperature | Add acyl chloride dropwise at 0 °C, then allow to warm to room temperature. | Minimized side reactions and degradation. |
| Moisture Contamination | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., N2 or Ar). | Prevents hydrolysis of the acyl chloride. |
Experimental Protocol 1: Synthesis of this compound
Step A: Acylation of 1-Methylpiperazine with 3-Nitrobenzoyl Chloride
-
Dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cooled 1-methylpiperazine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup by washing the organic layer with saturated sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone.
Step B: Reduction of the Nitro Group
-
Dissolve the crude product from Step A in ethanol or methanol.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents).
-
Heat the mixture to reflux (approx. 70-80 °C) for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture and quench by carefully adding a saturated solution of sodium bicarbonate until the pH is basic (~8-9).
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography on silica gel.
FAQ 2: Difficulty in Purifying the Final Product
Question: My final product is contaminated with several impurities and is difficult to purify by standard column chromatography. What strategies can I use?
Answer: The basic nature of the piperazine and the aniline moieties can make purification challenging.[4]
Troubleshooting Guide for Purification:
-
Acid-Base Extraction: This is a highly effective technique for separating basic compounds from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., DCM or ethyl acetate) and extract with a dilute acidic aqueous solution (e.g., 1M HCl). The desired product will move to the aqueous layer as its salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the pure product is re-extracted into an organic solvent.[4]
-
Column Chromatography Additives: When using silica gel chromatography, peak tailing is a common issue with amines. To mitigate this, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia in methanol to the eluent system.[3]
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.[5]
Workflow for Troubleshooting Synthesis & Purification
References
Validation & Comparative
A Comparative Guide to (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone and Other Piperazine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in a multitude of clinically approved drugs. This guide provides a comparative analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its structural analogs, focusing on their potential as anticancer agents. The information presented herein is a synthesis of preclinical data from various studies on closely related piperazine derivatives, offering a valuable resource for researchers in oncology and drug discovery.
Performance Comparison of Piperazine Derivatives
The anticancer activity of piperazine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While direct comparative data for this compound is limited in publicly available literature, studies on structurally similar compounds provide significant insights into the potential efficacy of this chemical class. Below is a summary of the in vitro anticancer activity of a series of (4-phenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone derivatives, which share a core structural motif with the topic compound.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[1][2] |
| Gefitinib (Standard) | A-549 (Lung Carcinoma) | 16.56[1] |
| HCT-116 (Colon Carcinoma) | 10.51[1] | |
| MIAPaCa-2 (Pancreatic Carcinoma) | 49.50[1] | |
| Analog A-11 | A-549 (Lung Carcinoma) | 5.71[2] |
| HCT-116 (Colon Carcinoma) | 4.26[2] | |
| MIAPaCa-2 (Pancreatic Carcinoma) | 31.36[2] | |
| Analog A-12 | A-549 (Lung Carcinoma) | 10.23 |
| HCT-116 (Colon Carcinoma) | 8.91 | |
| MIAPaCa-2 (Pancreatic Carcinoma) | 45.12 | |
| Analog B-3 | A-549 (Lung Carcinoma) | >100 |
| HCT-116 (Colon Carcinoma) | >100 | |
| MIAPaCa-2 (Pancreatic Carcinoma) | >100 |
Note: The data presented for analogs are from a study on derivatives of (4-phenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone and are intended to provide a comparative context for the broader class of piperazine-based methanones.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of research findings. The following protocols are representative of the methods used to synthesize and evaluate the anticancer activity of piperazine derivatives.
General Synthesis of (Arylpiperazin-1-yl)(phenyl)methanone Derivatives
The synthesis of the piperazine-based methanone derivatives typically involves a multi-step process. A common route includes the coupling of a substituted benzoic acid with a substituted piperazine.
Step 1: Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid A mixture of methyl 4-hydroxybenzoate, 1-(3-chloropropyl)-4-methylpiperazine, and potassium carbonate in a suitable solvent like dimethylformamide (DMF) is heated to yield methyl 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoate. This ester is then hydrolyzed using a base such as sodium hydroxide in a mixture of water and methanol to afford the corresponding carboxylic acid.
Step 2: Amide Coupling The synthesized carboxylic acid is then coupled with various substituted phenylpiperazines. This is typically achieved by activating the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine (TEA) in a solvent like dichloromethane (DCM). The appropriate phenylpiperazine is then added to the reaction mixture and stirred at room temperature to yield the final methanone derivative. The final products are purified by column chromatography.[1][2]
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Human cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Gefitinib) and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.[1]
Putative Signaling Pathway
Based on studies of structurally related piperazine amides, this compound and its analogs may exert their anticancer effects by inhibiting key signaling kinases. The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a plausible target.[3][4][5] The JNK pathway is involved in regulating various cellular processes, including proliferation, apoptosis, and inflammation.
Caption: A simplified diagram of the JNK signaling pathway, a potential target for piperazine-based inhibitors.
Experimental Workflow for Kinase Inhibitor Screening
The identification of novel kinase inhibitors from a library of compounds, such as piperazine derivatives, typically follows a structured high-throughput screening (HTS) workflow.
Caption: A typical workflow for the screening and development of kinase inhibitors.
References
Comparative Analysis of Aminophenyl-piperazine Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The aminophenyl-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Analogs of this class are widely investigated for their potential to modulate dopaminergic and serotonergic systems, making them promising candidates for the treatment of a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. This guide provides a comparative analysis of key aminophenyl-piperazine analogs, summarizing their receptor binding affinities, functional activities, and in vivo pharmacological effects. Detailed experimental protocols for the key assays are also provided to facilitate the replication and extension of these findings.
I. Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) of representative aminophenyl-piperazine analogs for key dopamine and serotonin receptor subtypes. It is important to note that absolute values may vary between studies due to differences in experimental conditions. Therefore, the data presented here should be used for comparative purposes within the context of the cited literature.
Table 1: Comparative Binding Affinities (Ki, nM) of Aminophenyl-piperazine Analogs at Dopamine Receptors
| Compound | D₂ Receptor | D₃ Receptor | D₂/D₃ Selectivity | Reference |
| 1a (2-methoxyphenyl)piperazine derivative | 40 | 0.3 | 133 | [1] |
| 2a (2,3-dichlorophenyl)piperazine derivative | 53 | 0.9 | 59 | [1] |
| 3a (2-fluorophenyl)piperazine derivative | >1000 | 1.4 | >714 | [1] |
| Buspirone | - | - | - | [2] |
| m-CPP (m-chlorophenylpiperazine) | - | - | - | - |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Comparative Binding Affinities (Ki, nM) of Aminophenyl-piperazine Analogs at Serotonin Receptors
| Compound | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | Reference |
| 1h (o-methoxyphenyl)piperazine derivative | 31.7 | >1000 | [3] |
| (S)-9 (naphth-1-yl)piperazine derivative | 4.1 | >1000 | [4] |
| Compound 6a (2-fluorophenyl)piperazine derivative | 199 | - | [5] |
| Compound 7a (2-fluorophenyl)piperazine derivative | 14.3 | - | [5] |
| Buspirone | 17.6 (EC₅₀, ng/ml) | - | [2] |
| m-CPP (m-chlorophenylpiperazine) | - | - | - |
Lower Kᵢ values indicate higher binding affinity.
Table 3: Comparative Pharmacokinetic Parameters of Selected Analogs in Rats
| Compound | Administration Route | T₁/₂ (h) | Bioavailability (%) | Reference |
| Buspirone | IV | 0.42 | - | [2] |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | IV | 1.32 | - | [2] |
| Compound 6k | Oral | - | 83.4 | [6] |
| Compound 6j | Oral | - | 77.8 | [6] |
| Compound 6q | Oral | - | 57.6 | [6] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol is a generalized procedure for determining the binding affinity of test compounds for dopamine (e.g., D₂) and serotonin (e.g., 5-HT₁ₐ) receptors using membrane preparations from cells expressing the receptor of interest or from brain tissue.
a. Materials:
-
Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest, or from rodent brain regions known to be rich in the target receptor (e.g., striatum for D₂ receptors, hippocampus for 5-HT₁ₐ receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific Binding Determinant: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding (e.g., 10 µM haloperidol for D₂ receptors).
-
Test Compounds: Serial dilutions of the aminophenyl-piperazine analogs.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
b. Procedure:
-
Thaw the membrane preparations on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 50-200 µg protein per well).
-
In a 96-well plate, set up the assay in triplicate with a final volume of 200 µL per well:
-
Total Binding: Membranes, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding (NSB): Membranes, radioligand, and the non-specific binding determinant.
-
Competition Binding: Membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activity of compounds by quantifying their ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It can differentiate between agonists, partial agonists, and antagonists.
a. Materials:
-
Membrane Preparations: As described for the radioligand binding assay.
-
[³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate (typically 10-30 µM).
-
Test Compounds: Serial dilutions of the aminophenyl-piperazine analogs.
-
Filtration Apparatus and Scintillation Counter.
b. Procedure:
-
Pre-incubate the membranes with the test compounds for a short period (e.g., 15 minutes) at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically at a final concentration of 0.1-0.5 nM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding (total binding minus basal binding in the absence of agonist) against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting dose-response curve using non-linear regression.
-
The intrinsic activity of a partial agonist can be expressed as a percentage of the Emax of a full agonist.
Apomorphine-Induced Climbing in Mice (In Vivo Assay)
This behavioral assay is commonly used to assess the in vivo efficacy of D₂ receptor antagonists (potential antipsychotics). Apomorphine, a non-selective dopamine agonist, induces a characteristic climbing behavior in mice, which can be blocked by D₂ receptor antagonists.
a. Animals and Housing:
-
Male mice (e.g., CD-1 or Swiss Webster) are typically used.
-
Animals should be housed in groups with a 12-hour light/dark cycle and have ad libitum access to food and water. They should be acclimatized to the testing room for at least one hour before the experiment.
b. Apparatus:
-
Cylindrical wire mesh cages (e.g., 10-15 cm in diameter and 15-20 cm in height).
c. Procedure:
-
Administer the test compound (aminophenyl-piperazine analog) or vehicle via the desired route (e.g., intraperitoneally, orally) at various doses.
-
After a specific pretreatment time (e.g., 30-60 minutes), administer a sub-convulsive dose of apomorphine hydrochloride (e.g., 1-3 mg/kg, subcutaneously).
-
Immediately after apomorphine injection, place each mouse individually into a wire mesh cage.
-
Observe and score the climbing behavior for a set period (e.g., 30 minutes). Scoring can be done by recording the time spent climbing (all four paws off the floor) or by using a rating scale.
d. Data Analysis:
-
Calculate the mean climbing time or score for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the test compound significantly reduces apomorphine-induced climbing compared to the vehicle-treated group.
-
The ED₅₀ (the dose of the antagonist that reduces the climbing response by 50%) can be calculated to quantify the potency of the compound.
III. Mandatory Visualizations
Signaling Pathway of Dopamine D₂ Receptor Antagonism
Caption: Dopamine D₂ receptor antagonism by aminophenyl-piperazine analogs.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship in Structure-Activity Relationship (SAR) Studies
Caption: Logical flow of structure-activity relationship (SAR) studies.
References
- 1. Metabolic activation of hydralazine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of pharmacokinetic and pharmacodynamic interactions with antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Piperazine-Methanone Derivatives: A Comparative Guide
A Note on (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone: An extensive search of publicly available scientific literature did not yield specific experimental data regarding the anticancer activity of this compound. Therefore, this guide provides a comparative analysis of a structurally related derivative, (4-(2-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone , henceforth referred to as Compound A-12. The data presented is based on a study by Singh et al. (2024), which designed, synthesized, and evaluated a series of new methyl piperazine derivatives for their anticancer properties. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview against established anticancer agents.
The piperazine moiety is a key structural component in a variety of molecules that have shown potential in cancer treatment by interacting with various biological targets to inhibit the cell cycle and induce apoptosis.[1][2][3]
Comparative Analysis of In Vitro Anticancer Activity
The anticancer efficacy of Compound A-12 was evaluated against a panel of three human cancer cell lines: A549 (lung carcinoma), HCT-116 (colon cancer), and MIAPaCa-2 (pancreatic cancer). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results are compared with Gefitinib, an established EGFR inhibitor, and Doxorubicin, a widely used chemotherapeutic agent.
Table 1: Comparative IC50 Values (µM) of Compound A-12 and Standard Anticancer Drugs
| Compound/Drug | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MIAPaCa-2 (Pancreatic) IC50 (µM) |
| Compound A-12 | 19.36 | 4.26 | 31.36 |
| Gefitinib | 19.91 - 31.0[4][5] | - | ~9.0[6] |
| Doxorubicin | >20[7] | 1.9[8] | - |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data for Compound A-12 is from Singh et al. (2024). Data for Gefitinib and Doxorubicin are from various sources for comparative purposes.
Experimental Protocols
MTT Cell Viability Assay
The determination of a compound's cytotoxic effect is a crucial first step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[9] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound A-12) and a positive control (e.g., Gefitinib). Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9][11]
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for Compound A-12 has not been fully elucidated, many piperazine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[3][12] Some studies suggest that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12] Furthermore, piperazine derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and EGFR signaling pathways.[12]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, proliferation, and survival.[13][14][15] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[14][16] Gefitinib, the positive control used in the evaluation of Compound A-12, is a well-known EGFR inhibitor.[17]
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer compounds like Compound A-12.
References
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia | MDPI [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone Cross-Reactivity with Known Drug Targets: A Guideline for In Vitro Profiling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available experimental data on the cross-reactivity of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 160647-73-4) with known drug targets could be located. This guide therefore outlines a comprehensive strategy for the in vitro pharmacological profiling of this compound to assess its potential for off-target interactions. The experimental protocols and data tables provided are representative of industry-standard practices for characterizing a novel chemical entity.
Introduction
This compound is a synthetic organic compound featuring an aminophenyl group attached to a methylpiperazinyl methanone moiety. The presence of the piperazine ring, a common scaffold in many approved drugs, suggests the potential for interactions with a variety of biological targets. Early assessment of off-target activity is a critical step in drug discovery to identify potential safety liabilities and to understand the compound's selectivity profile. This guide proposes a tiered approach to screen for cross-reactivity against major classes of drug targets.
Proposed In Vitro Cross-Reactivity Screening Cascade
A typical screening cascade for a novel compound would involve an initial broad panel screen at a single high concentration, followed by concentration-response studies for any significant interactions identified.
Primary Screening Panel
The initial screen should be performed at a concentration of 10 µM to identify potential off-target interactions across a diverse panel of receptors, enzymes, transporters, and ion channels. The selection of targets is based on their historical involvement in adverse drug reactions.
Table 1: Hypothetical Primary Screening Panel and Data Presentation for this compound
| Target Class | Representative Targets | Assay Type | Result (% Inhibition at 10 µM) |
| GPCRs | 5-HT2A, Dopamine D2, Adrenergic α1A, Muscarinic M1, Histamine H1 | Radioligand Binding | Hypothetical Data |
| Kinases | ABL1, SRC, LCK, EGFR, VEGFR2 | Enzymatic (e.g., ADP-Glo) | Hypothetical Data |
| Ion Channels | hERG (Kv11.1), Nav1.5, Cav1.2 | Electrophysiology (Patch-clamp) | Hypothetical Data |
| Transporters | SERT, DAT, NET | Radioligand Uptake | Hypothetical Data |
| Nuclear Receptors | ERα, GR, PPARγ | Ligand Binding Domain Assay | Hypothetical Data |
| Enzymes | COX-1, COX-2, PDE4, MAO-A | Enzymatic | Hypothetical Data |
Note: The data presented in this table is purely hypothetical and serves as a template for reporting results.
Secondary Screening (Concentration-Response)
For any target showing significant activity (e.g., >50% inhibition) in the primary screen, a full concentration-response curve should be generated to determine the potency (IC50 or Ki).
Table 2: Hypothetical Potency Determination for Hits from Primary Screen
| Target | Assay Type | IC50 / Ki (µM) |
| Hypothetical Target 1 | Radioligand Binding | Hypothetical Value |
| Hypothetical Target 2 | Enzymatic | Hypothetical Value |
Note: The data presented in this table is purely hypothetical.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.
GPCR Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound to a panel of G-protein coupled receptors.
-
Methodology:
-
Cell membranes expressing the target receptor are prepared.
-
Membranes are incubated with a specific radioligand and a range of concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound radioligand is separated from unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Kinase Enzymatic Assay (e.g., ADP-Glo™)
-
Objective: To measure the inhibitory activity of the test compound against a panel of protein kinases.
-
Methodology:
-
The kinase, substrate, and ATP are incubated with a range of concentrations of the test compound.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of ADP produced is quantified using the ADP-Glo™ reagent, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the test compound concentration.
-
hERG Ion Channel Patch-Clamp Assay
-
Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, a critical off-target associated with cardiac arrhythmia.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on mammalian cells stably expressing the hERG channel.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The baseline current is recorded, followed by the application of the test compound at various concentrations.
-
The percentage of inhibition of the hERG current is measured at each concentration.
-
The IC50 value is determined from the concentration-response curve.
-
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for assessing the cross-reactivity of a test compound.
Representative Signaling Pathway: 5-HT₂ₐ Receptor
The serotonin 5-HT2A receptor is a common off-target for many drugs and is involved in various physiological processes. A compound that cross-reacts with this receptor could potentially modulate its downstream signaling.
Caption: Simplified Gq signaling pathway of the 5-HT₂ₐ receptor, a potential off-target.
Conclusion
While no specific cross-reactivity data for this compound is currently available, this guide provides a robust framework for its systematic evaluation. By employing a tiered screening approach with well-defined experimental protocols, researchers can effectively characterize the selectivity profile of this and other novel compounds, enabling informed decisions in the drug discovery and development process. The provided templates and diagrams serve as a practical resource for the design and execution of such studies.
A Comparative Guide to the Antimicrobial Potential of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This guide provides a framework for benchmarking the antimicrobial efficacy of the novel compound, (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, against two widely recognized standard antimicrobial agents: Ciprofloxacin and Vancomycin. Due to the current lack of published experimental data for this compound, this document serves as a template, outlining the requisite experimental data and standardized protocols for a comprehensive comparative analysis. Data for the standard agents are collated from existing literature to provide a robust baseline for evaluation.
Introduction
This compound is a synthetic compound featuring a piperazine moiety. Piperazine derivatives have been investigated for a range of pharmacological activities.[1][2] However, to date, the antimicrobial properties of this specific molecule have not been extensively reported in peer-reviewed literature. This guide is intended to structure future research by presenting the standard benchmarks and methodologies required to assess its potential as a novel antimicrobial agent. The primary comparators selected are Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Vancomycin, a glycopeptide antibiotic primarily used against Gram-positive bacteria.[3]
Comparative In Vitro Susceptibility
The following tables summarize the in vitro activity of the standard antimicrobial agents against common pathogenic bacteria. The data for this compound are presented as placeholders to be populated with experimental findings.
Table 1: Comparative Activity against Escherichia coli (ATCC 25922)
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Ciprofloxacin | ≤1 (Susceptible)[4][5] | 1 - 4 | 1 - 4 |
Table 2: Comparative Activity against Staphylococcus aureus (ATCC 29213)
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Vancomycin | 0.5 - 2[6] | 1 - 8 | 2 - 4 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for standard agents is compiled from multiple sources and represents typical ranges.
Experimental Protocols
The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent. These protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum concentration after incubation for a specified time.
Protocol:
-
Following MIC Determination:
-
Select the wells from the MIC assay that show complete inhibition of growth (the MIC well and the wells with higher concentrations).
-
-
Subculturing:
-
Aspirate a small, standardized volume (e.g., 10 µL) from each of the selected wells.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the original inoculum count.
-
Visualizations
Experimental Workflows
Caption: Workflow for MIC and MBC Determination.
Mechanisms of Action of Standard Agents
The following diagrams illustrate the known mechanisms of action for the comparator antibiotics. A potential mechanism for a novel piperazine-containing compound is hypothesized for illustrative purposes, as the actual mechanism of this compound is unknown.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic resistance pattern among common bacterial uropathogens with a special reference to ciprofloxacin resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacld.com [iacld.com]
- 8. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
A Head-to-Head Comparison of Piperazine-Based Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the piperazine scaffold remains a cornerstone in the design of potent and selective enzyme inhibitors. Its versatile structure allows for fine-tuning of physicochemical properties and target engagement. This guide provides a detailed, data-driven comparison of piperazine-based inhibitors targeting two key enzyme classes: Urease and Histone Deacetylases (HDACs), supported by experimental data and detailed protocols.
Piperazine-Based Urease Inhibitors: Combating Helicobacter pylori
Urease is a critical virulence factor for Helicobacter pylori, enabling its survival in the acidic environment of the stomach and contributing to the pathogenesis of gastritis and peptic ulcers.[1][2][3][4] Inhibition of urease is a key therapeutic strategy to combat H. pylori infections. Here, we compare the inhibitory potential of several classes of piperazine-based urease inhibitors against the standard inhibitor, thiourea.
Data Presentation: Comparative Inhibitory Activity against Jack Bean Urease
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various piperazine-based compounds. Lower IC50 values indicate greater inhibitory potency.
| Inhibitor Class | Representative Compound | Modifications | IC50 (µM) vs. Jack Bean Urease | Standard (Thiourea) IC50 (µM) |
| Pyridylpiperazine Hybrids | Compound 5b | 2-chlorophenyl acetamide derivative | 2.0 ± 0.73[5][6] | 23.2 ± 11.0[5][6] |
| Compound 7e | 2-fluorophenyl propanamide derivative | 2.24 ± 1.63[5][6] | 23.2 ± 11.0[5][6] | |
| Benzimidazole-Piperazine Hybrids | Compound 9L | 3-nitrophenyl acetamide derivative | 0.15 ± 0.09[7] | 23.11 ± 0.21[7] |
| Compound 9a | Unsubstituted phenyl acetamide derivative | 11.09 ± 1.18[7] | 23.11 ± 0.21[7] |
Experimental Protocols: In Vitro Urease Inhibition Assay
The inhibitory activity of the piperazine derivatives was determined using the indophenol method, a colorimetric assay that quantifies ammonia production.[5][6][8]
Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced is determined by the Berthelot (indophenol) reaction, where ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol dye. The absorbance of this dye is measured spectrophotometrically and is directly proportional to the ammonia concentration.[8]
Detailed Protocol:
-
Reagent Preparation:
-
Urease enzyme solution (e.g., from Jack Bean) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Urea substrate solution is prepared in the same buffer.
-
Test compounds (piperazine derivatives) and the standard inhibitor (thiourea) are dissolved in a suitable solvent (e.g., DMSO).
-
Berthelot's reagents: Phenol reagent and alkali reagent (containing sodium hypochlorite and sodium hydroxide) are prepared.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the test compound at various concentrations. For the control, the solvent is added.
-
Add the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).[9]
-
Initiate the enzymatic reaction by adding the urea substrate solution to all wells.
-
Incubate the reaction mixture at 37°C for a set time (e.g., 20 minutes).[9]
-
Stop the reaction and initiate color development by adding the phenol and alkali reagents.
-
Incubate at room temperature for a sufficient time (e.g., 30 minutes) to allow for color development.[10]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[8]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization: Urease-Mediated Pathogenesis
Caption: Role of urease in H. pylori survival and gastric mucosal injury.
Piperazine-Based Histone Deacetylase (HDAC) Inhibitors: A Targeted Approach in Cancer Therapy
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is linked to the development of various cancers, making them attractive targets for therapeutic intervention.[11][12][13] Piperazine-based compounds have emerged as potent HDAC inhibitors.
Data Presentation: Comparative Inhibitory Activity against HDAC Isoforms
This table presents a head-to-head comparison of 1-benzhydryl piperazine-based hydroxamic acid derivatives, highlighting their potency and selectivity against different HDAC isoforms.
| Compound | Linker (n=) | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |
| 6b | 5 | 11000 | 18000 | 186 | 2800 |
| 7b | 6 | 320 | 250 | 58 | 110 |
| 8b | 7 | 100 | 120 | 36 | 65 |
| 9b | Phenyl | 1470 | 3470 | 31 | 710 |
Data sourced from a study on 1-benzhydryl piperazine-based HDAC inhibitors.[14][15][16]
Experimental Protocols: In Vitro HDAC Inhibition Assay (Fluorometric)
The inhibitory activity of piperazine-based compounds against HDACs is commonly determined using a fluorometric assay.[17][18][19]
Principle: The assay utilizes a substrate containing an acetylated lysine side chain linked to a fluorescent reporter molecule. In the presence of an HDAC enzyme, the acetyl group is removed. A developer solution, often containing a protease, then cleaves the deacetylated substrate, releasing the fluorophore. The resulting fluorescence is proportional to the HDAC activity.[18]
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, HDAC8) are diluted in HDAC assay buffer.
-
Fluorogenic HDAC substrate is prepared in the assay buffer.
-
Test compounds (piperazine derivatives) and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control are serially diluted.
-
Developer solution is prepared.
-
-
Assay Procedure (96-well black plate format):
-
Add the HDAC assay buffer to all wells.
-
Add the test compounds at various concentrations or the vehicle control (e.g., DMSO).
-
Add the diluted HDAC enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.[17]
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.[17][19]
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for 15 minutes.[17]
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[18]
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization: HDAC Inhibition Signaling Pathway
Caption: Mechanism of action of piperazine-based HDAC inhibitors.
Mandatory Visualization: Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for in vitro enzyme inhibition screening.
References
- 1. ovid.com [ovid.com]
- 2. Helicobacter pylori urease: properties and role in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of Helicobacter pylori urease in the pathogenesis of gastritis and peptic ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Navigating the In Vitro Landscape: A Comparative Guide to Piperazine-Containing PARP Inhibitors
For researchers, scientists, and drug development professionals, the reproducibility of in vitro data is a cornerstone of reliable preclinical research. This guide addresses the critical need for robust and comparable in vitro data, initially centered on (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. However, a comprehensive search of publicly available data revealed a significant lack of in vitro studies for this specific compound, precluding a direct analysis of its reproducibility.
To provide valuable insights for researchers working with structurally related molecules, this guide pivots to a comparative analysis of a well-studied class of piperazine-containing compounds: Poly(ADP-ribose) polymerase (PARP) inhibitors. The piperazine moiety is a common scaffold in many PARP inhibitors, making this comparison relevant to understanding the in vitro behavior of this important structural class.[1][2][3][4] This guide will focus on two clinically approved PARP inhibitors, Olaparib and Rucaparib, for which a wealth of in vitro data exists, allowing for a meaningful comparison of their performance and the methodologies used to generate the data.
Comparative In Vitro Activity of Piperazine-Containing PARP Inhibitors
The in vitro potency of PARP inhibitors is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the comparative in vitro inhibitory activities of Olaparib and Rucaparib against PARP1 and PARP2, the primary targets of these inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| Olaparib | PARP1 | 1 - 19 | [5] |
| PARP2 | 1 - 251 | [5] | |
| Rucaparib | PARP1 | 0.8 - 3.2 | [5] |
| PARP2 | 28.2 | [5] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and reagents used.
The Engine Room: Experimental Protocols for In Vitro PARP Inhibition Assays
Reproducibility in science is intrinsically linked to the detailed and transparent reporting of experimental methods. Below are detailed protocols for two common in vitro assays used to determine the potency of PARP inhibitors.
PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins, which are substrates for PARPylation.[6]
Principle: In the presence of activated DNA, PARP1 catalyzes the transfer of ADP-ribose from biotinylated NAD+ to histone proteins coated on a microplate. The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent signal upon the addition of a substrate. The intensity of the light signal is proportional to PARP1 activity, and a decrease in signal in the presence of an inhibitor indicates its potency.[6]
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Wash the histone-coated plate with a suitable wash buffer. Block the wells with a blocking buffer to prevent non-specific binding.
-
Reaction Setup: Add the PARP assay buffer, activated DNA, and the test inhibitor (e.g., Olaparib or Rucaparib) at various concentrations to the wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant PARP1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the PARPylation reaction to occur.
-
Detection: Add biotinylated NAD+ to each well and incubate for another hour at 37°C. After incubation, wash the plate to remove unbound reagents.
-
Signal Generation: Add Streptavidin-HRP to each well and incubate. Following another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the luminescence using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity.[6]
Cell-Based PARP Inhibition Assay
This assay measures the inhibition of PARP activity within a cellular context, providing a more physiologically relevant assessment of a compound's potency.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The level of poly(ADP-ribosyl)ation (PAR) in the cells is then quantified, typically using an antibody-based method such as an ELISA or immunofluorescence. The reduction in PAR levels in the presence of a PARP inhibitor reflects its ability to engage and inhibit the target in a cellular environment.[7]
Materials:
-
Cancer cell line (e.g., SK-N-BE(2c) neuroblastoma cells)[8][9]
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., hydrogen peroxide)[8]
-
Test inhibitor (e.g., Olaparib or Rucaparib)
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection reagents
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Seed the chosen cell line in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the PARP inhibitor for a predetermined duration.
-
Induction of DNA Damage: Expose the cells to a DNA-damaging agent to stimulate PARP activity.
-
Cell Lysis: Lyse the cells to release the cellular contents, including PARylated proteins.
-
PAR Detection (ELISA): Coat a microplate with the cell lysates. Add an anti-PAR primary antibody, followed by a labeled secondary antibody. Add a substrate to generate a detectable signal (colorimetric or chemiluminescent) that is proportional to the amount of PAR.
-
Data Analysis: The reduction in the signal in inhibitor-treated cells compared to control cells is used to determine the inhibitor's potency.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
References
- 1. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Biological Effects of CAS 160647-73-4: A Review of Available Data
An extensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological effects of the chemical compound with CAS number 160647-73-4, identified as (3-Aminophenyl)(4-methyl-1-piperazinyl)methanone. At present, there is insufficient data to conduct an independent verification of its biological activity, mechanism of action, or to compare its performance with any alternative compounds.
Our comprehensive search for experimental data, detailed methodologies, and established signaling pathways related to (3-Aminophenyl)(4-methyl-1-piperazinyl)methanone did not yield any specific studies detailing its pharmacological or biological properties. The available information is primarily limited to chemical synthesis procedures, supplier listings, and safety data sheets. While related compounds containing piperazine or methanone moieties have been investigated for various biological activities, no direct experimental evidence for the effects of CAS 160647-73-4 could be located.
Consequently, the creation of a comparison guide with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, as initially intended, is not feasible due to the absence of foundational research on this specific compound.
Researchers, scientists, and drug development professionals interested in the potential biological effects of (3-Aminophenyl)(4-methyl-1-piperazinyl)methanone should be aware that any investigation into this compound would likely represent novel research. Future studies would need to establish its basic biological activity profile, including but not limited to:
-
In vitro screening: To identify any potential molecular targets or cellular effects.
-
In vivo studies: To determine its physiological effects in model organisms.
-
Mechanism of action studies: To elucidate the biochemical pathways through which it exerts any observed effects.
Until such primary research is conducted and published, a comprehensive and independent verification of the biological effects of CAS 160647-73-4 remains impossible. We encourage the scientific community to share any relevant findings to expand the collective knowledge base for this compound.
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone as a chemical probe for [target protein]
Comparison Guide: Chemical Probes for KRAS G12C
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation, making KRAS G12C a high-priority target for therapeutic intervention. For many years, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. However, the discovery of a "switch-II pocket" that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant has enabled the development of specific covalent and non-covalent inhibitors.
This guide provides a comparative analysis of lead chemical probes targeting KRAS G12C. While "(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone" represents a potential scaffold for novel inhibitors, this document will focus on well-characterized probes with extensive supporting data: Sotorasib (AMG 510) and Adagrasib (MRTX849), both covalent inhibitors, and MRTX1133, a non-covalent inhibitor. These compounds serve as critical tools for researchers studying KRAS G12C biology and as foundational molecules in the development of new anticancer therapies.
Comparative Data of KRAS G12C Chemical Probes
The following table summarizes the key quantitative data for prominent KRAS G12C inhibitors, providing a basis for selecting the appropriate chemical probe for specific research applications.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | MRTX1133 |
| Target | KRAS G12C | KRAS G12C | KRAS G12D (primary), also active against G12C |
| Mechanism of Action | Covalent Inhibitor | Covalent Inhibitor | Non-covalent Inhibitor |
| Potency (pERK IC50) | 68 nM (in MIA PaCa-2 cells)[1][2] | Low nM range[3] | Potent inhibition of MAPK signaling[4][5] |
| Cell Viability (IC50) | 5 nM (in MIA PaCa-2 cells)[1] | 10-1000 nM (in various KRAS G12C cell lines)[3] | Robustly inhibits proliferation of pancreatic cancer cells[4][6] |
| Selectivity | Highly selective for KRAS G12C over other RAS mutants[1] | Highly specific to KRAS G12C[3] | Selective for KRAS G12D, but also binds G12C[4][5][6] |
| Clinical Status | FDA Approved[7] | FDA Approved[8][9][10] | Clinical trial terminated (for G12D)[4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of KRAS G12C inhibitors.
Protocol 1: p-ERK Inhibition Assay in Cells
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.
1. Cell Culture and Treatment:
-
Culture KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) in appropriate media and conditions.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., Sotorasib, Adagrasib) for a specified time (e.g., 2 hours).
2. Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Western Blotting or ELISA:
-
Determine the total protein concentration of the lysates.
-
For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
For ELISA, use a commercially available p-ERK ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Viability Assay
This assay assesses the effect of a chemical probe on the proliferation and viability of cancer cells.
1. Cell Seeding:
-
Seed KRAS G12C mutant and wild-type cells in 96-well plates at an appropriate density.
2. Compound Treatment:
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
4. Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Follow the manufacturer's protocol to measure the signal, which is proportional to the number of viable cells.
5. Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of viable cells against the compound concentration and calculate the IC50 value.
Protocol 3: Covalent Target Occupancy Assay
This protocol is specific for covalent inhibitors and measures the extent of target engagement in cells.
1. Cell Treatment:
-
Treat KRAS G12C mutant cells with the covalent inhibitor at various concentrations and time points.
2. Cell Lysis and Protein Digestion:
-
Lyse the cells and quantify the total protein.
-
Digest the proteome into peptides using an enzyme such as trypsin.
3. Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS).
-
Specifically monitor the peptide containing the Cys12 residue of KRAS G12C.
4. Data Analysis:
-
Quantify the ratio of the modified (covalently bound) to the unmodified peptide.
-
This ratio indicates the percentage of target occupancy at a given inhibitor concentration.[11]
Visualizations
Diagrams illustrating the KRAS signaling pathway and a typical experimental workflow for evaluating chemical probes.
Caption: The KRAS signaling cascade, a key regulator of cell growth.
Caption: Workflow for the evaluation of novel KRAS G12C inhibitors.
References
- 1. Probe AMG-510 | Chemical Probes Portal [chemicalprobes.org]
- 2. amsbio.com [amsbio.com]
- 3. Probe MRTX849 | Chemical Probes Portal [chemicalprobes.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. MRTX1133 is a potent non-covalent KRAS (G12C) inhibitor with tissue-specific activity | Semantic Scholar [semanticscholar.org]
- 7. amgen.com [amgen.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Adagrasib effective for patients with KRAS G12C-mutant lung cancer and untreated brain metastases | MD Anderson Cancer Center [mdanderson.org]
- 10. FDA grants accelerated approval to adagrasib for KRAS G12C-mutated NSCLC | FDA [fda.gov]
- 11. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone Reveals Limited Data on Synergistic Effects
Despite a thorough investigation into the scientific literature and available databases, specific information regarding the synergistic effects of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone with other compounds remains elusive. Similarly, detailed data on its primary biological functions, mechanism of action, and involvement in specific signaling pathways are not currently available.
This compound belongs to the broader class of piperazine derivatives. This class of compounds is of significant interest in medicinal chemistry and has been explored for a wide range of therapeutic applications. Research into various piperazine-containing molecules has revealed diverse biological activities, including but not limited to, antimicrobial, antifungal, anticancer, and psychoactive properties. The versatility of the piperazine scaffold allows for structural modifications that can significantly alter its pharmacological profile.
However, for the specific compound this compound, there is a notable absence of published studies detailing its synergistic or independent biological activities. Consequently, the core requirements of this comparison guide—presenting quantitative data on synergistic effects, detailing experimental protocols, and visualizing relevant pathways—cannot be fulfilled at this time due to the lack of available experimental evidence.
General Landscape of Related Piperazine Derivatives
While direct data is unavailable for the specified compound, a broader look at structurally related aminophenyl and methylpiperazinyl methanone derivatives indicates their potential roles in various biological processes. These derivatives are often investigated for their interactions with cellular signaling pathways, although specific details vary greatly depending on the full molecular structure.
To illustrate a generalized workflow for evaluating potential synergistic effects of a novel compound, a hypothetical experimental process is outlined below. This workflow represents a standard approach in preclinical drug discovery.
Caption: Hypothetical workflow for synergy studies.
The current body of scientific literature does not contain specific data on the synergistic effects of this compound. Researchers and drug development professionals interested in this particular molecule may need to conduct initial exploratory studies to determine its biological activity and potential for combination therapies. The generalized workflow presented provides a standard framework for how such investigations could be structured. Future research is required to elucidate the pharmacological profile of this compound and its potential interactions with other therapeutic agents.
Safety Operating Guide
Personal protective equipment for handling (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Essential Safety Protocols for Handling (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including aromatic amines and piperazine derivatives, as well as general best practices for handling chemical reagents in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. A cautious approach to handling is therefore warranted.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated. | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1][2] | To protect the eyes from splashes and airborne particles. |
| Skin and Body Protection | A laboratory coat must be worn at all times. For handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be worn. | To protect the skin and clothing from contamination. |
| Respiratory Protection | If the handling process is likely to generate dust or aerosols, work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure. If a fume hood is not available or its use is insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required. Consultation with your institution's EHS for respirator selection and fit-testing is crucial. | To prevent inhalation of the chemical. |
Operational Plans
Pre-Handling Checklist:
-
Review Safety Data Sheets: Although a specific SDS is unavailable, review the SDS for any similar compounds being used in the same experimental series.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.
-
PPE Inspection: Inspect all PPE for any signs of damage or contamination before use.
Step-by-Step Handling Procedure:
-
Donning PPE: Before entering the laboratory, don the appropriate PPE in the following order: lab coat, safety glasses/goggles, and then gloves. If a respirator is required, it should be donned before entering the work area.
-
Handling:
-
When weighing the compound, use a tared weigh boat.
-
Handle the container with care to avoid generating dust or aerosols.
-
Slowly transfer the weighed solid into the reaction vessel.
-
Add the desired solvent to dissolve the compound.
-
-
Cleanup:
-
After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as described in the disposal plan.
-
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection. Wash your hands thoroughly after removing all PPE.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Workflow
Caption: Decision tree for chemical waste disposal.
Disposal Protocols:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[3] These items should be collected in a designated, labeled hazardous waste container.
-
Unused or Waste Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Waste Pickup: Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed waste disposal contractor. The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow
Caption: Standard operating procedure for handling the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
